molecular formula C4H3F3N2S B127509 4-(Trifluoromethyl)thiazol-2-amine CAS No. 349-49-5

4-(Trifluoromethyl)thiazol-2-amine

Cat. No.: B127509
CAS No.: 349-49-5
M. Wt: 168.14 g/mol
InChI Key: OVMGTNMCYLZGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)thiazol-2-amine is a versatile fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. Its value stems from the synergistic combination of the thiazole core, a privileged structure in bioactive molecules, and the metabolically stable trifluoromethyl group, which enhances lipophilicity and membrane permeability . Recent research underscores its significant potential in developing novel therapeutic agents. The compound serves as a key precursor for synthesizing potent antibacterial agents, with studies showing derivatives exhibiting bactericidal rates of up to 99% . Furthermore, it is a crucial intermediate in constructing cytotoxic agents. When conjugated with amino acids, this scaffold yields hybrid molecules that demonstrate potent activity against a panel of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with some compounds showing IC50 values as low as 2.07 μM . Beyond antimicrobial and oncology applications, derivatives of this core structure are also being investigated for their neuroprotective potential, acting as novel agents in neurodegenerative disease research . Its utility in straightforward, transition-metal-free synthetic protocols allows for the generation of diverse libraries with good functional group tolerance, facilitating efficient structure-activity relationship studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGTNMCYLZGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188451
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-49-5
Record name 4-(Trifluoromethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-(Trifluoromethyl)thiazol-2-amine, a key heterocyclic building block in medicinal chemistry. The integration of the privileged 2-aminothiazole scaffold with the metabolically robust and lipophilic trifluoromethyl group makes this compound a significant precursor for the synthesis of novel therapeutic agents.[1] This document outlines its key properties, detailed experimental protocols for their determination, and its relevance in drug discovery.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its calculated properties and data for structurally related compounds.

PropertyValueSource
IUPAC Name 4-(Trifluoromethyl)-1,3-thiazol-2-amine-
Molecular Formula C₄H₃F₃N₂SCalculated
Molecular Weight 168.14 g/mol [2]
Melting Point Data not available-
Boiling Point Predicted: 164.6 ± 40.0 °C at 760 mmHg[3] (for isomer)
pKa Data not available (Predicted acidic & basic)-
logP (XLogP3) Predicted: 1.2[4] (for isomer)
Solubility Slightly soluble in water; Soluble in alcohol, ether[5] (General for thiazoles)

Synthesis and Logical Workflow

The most common and established method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[6] For this compound, the synthesis proceeds by reacting 3-bromo-1,1,1-trifluoroacetone with thiourea.

G reagents Reagents: - 3-Bromo-1,1,1-trifluoroacetone - Thiourea - Ethanol (Solvent) reaction Hantzsch Thiazole Synthesis reagents->reaction 1. Combine reflux Reflux Reaction Mixture (e.g., 1-3 hours) reaction->reflux 2. Heat workup Aqueous Workup (e.g., Neutralize with NaHCO₃) reflux->workup 3. Cool & Quench isolation Product Isolation workup->isolation filtration Vacuum Filtration isolation->filtration 4. Filter Solid purification Recrystallization (e.g., from Ethanol/Water) filtration->purification 5. Purify product Final Product: This compound purification->product analysis Characterization (NMR, MS, M.P.) product->analysis 6. Verify Structure

General workflow for Hantzsch synthesis of this compound.

Experimental Protocols and Workflows

Accurate determination of physicochemical properties is critical for drug development. The following sections provide detailed protocols for key experiments.

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Protocol: Capillary Method

  • Sample Preparation:

    • Ensure the solid sample of this compound is completely dry.

    • Finely powder a small amount of the sample.

    • Load the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the solid.[9]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Measurement:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

G start Start prep Prepare Sample (Dry, Powder, Pack Capillary) start->prep insert Insert Capillary into Apparatus prep->insert heat_fast Rapid Heating (~15-20°C below expected M.P.) insert->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_start Record T₁ (First Liquid Drop) observe->record_start record_end Record T₂ (All Liquid) record_start->record_end Continue heating slowly end End: Report Melting Range (T₁ - T₂) record_end->end

Experimental workflow for melting point determination.

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor interaction. Potentiometric titration is a common and reliable method for its determination.

Protocol: Potentiometric Titration

  • System Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a standard solution of titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if basic).

    • Prepare a ~1 mM solution of this compound in an appropriate solvent (e.g., water or a co-solvent system). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.

    • If titrating a base with acid, first adjust the sample solution to a high pH (e.g., pH 10-11) with a small amount of dilute base.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point, where the pH is equal to the pKa. This point corresponds to the midpoint of the buffer region on the curve.

G calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) prepare Prepare Solutions (0.1M Titrant, ~1mM Analyte, 0.15M KCl) calibrate->prepare titrate Titrate Sample prepare->titrate add_titrant Add Titrant Incrementally titrate->add_titrant record_ph Record Stabilized pH and Volume add_titrant->record_ph record_ph->add_titrant Repeat until past equivalence point analysis Data Analysis record_ph->analysis plot Plot pH vs. Volume analysis->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka result Report pKa Value determine_pka->result

Workflow for pKa determination via potentiometric titration.

The partition coefficient (logP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic (n-octanol) and aqueous phase. It is a critical predictor of drug absorption and membrane permeability.

Protocol: Shake-Flask Method

  • Phase Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This ensures thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

    • Seal the tube and shake or agitate it gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully withdraw an aliquot from each layer, avoiding any cross-contamination.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of this ratio: logP = log₁₀(P).

G start Start saturate 1. Pre-saturate n-Octanol and Aqueous Buffer start->saturate dissolve 2. Dissolve Compound in n-Octanol saturate->dissolve mix 3. Mix Octanol & Aqueous Phases (Known Volumes) dissolve->mix equilibrate 4. Shake to Equilibrate mix->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate analyze 6. Analyze Concentration in Each Phase (e.g., HPLC) separate->analyze calculate 7. Calculate Ratio P = [C]oct / [C]aq analyze->calculate end End: Report logP = log₁₀(P) calculate->end

Workflow for logP determination using the shake-flask method.

Applications in Drug Development

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets.[9][10] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[11]

The incorporation of a trifluoromethyl (CF₃) group is a common strategy in modern drug design. The high electronegativity and lipophilicity of the CF₃ group can significantly enhance a molecule's:

  • Metabolic Stability: The strength of the C-F bond makes the group resistant to metabolic degradation, increasing the drug's half-life.

  • Membrane Permeability: Increased lipophilicity can improve the ability of a compound to cross cellular membranes and the blood-brain barrier.

  • Binding Affinity: The CF₃ group can alter the electronic properties of the molecule and participate in specific interactions with target proteins, potentially increasing binding potency.

Therefore, this compound serves as an exceptionally valuable starting material for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles for a variety of therapeutic applications.[1]

References

An In-Depth Technical Guide to 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)thiazol-2-amine, a key fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, physical properties, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Compound Information

Chemical Identity

IdentifierValue
Chemical Name This compound
CAS Number 349-49-5[1][2][3][4]
Molecular Formula C₄H₃F₃N₂S[2][3][5]
Molecular Weight 168.14 g/mol [2][3][5]
SMILES NC1=NC(C(F)(F)F)=CS1
InChI Key OVMGTNMCYLZGLS-UHFFFAOYSA-N

Chemical Structure

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Boiling Point 214 °C at 760 mmHg[5]
Density 1.557 g/cm³[5]
Flash Point 83.2 °C[5]
Vapor Pressure 0.16 mmHg at 25 °C[5]
Refractive Index 1.503[5]
Storage 2-8°C, protect from light, stored under nitrogen[2]

Synthesis

The primary method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thiourea.

General Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents α-haloketone + Thiourea product 2-Aminothiazole reagents->product Condensation

Caption: General reaction scheme for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

A specific protocol for the synthesis of this compound from 3-bromo-1,1,1-trifluoroacetone and thiourea has been reported.[1]

Materials:

  • 3-bromo-1,1,1-trifluoropropan-2-one

  • Thiourea

  • Ethanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of ethanol (100 mL), add thiourea (4.0 g, 52.3 mmol) and 3-bromo-1,1,1-trifluoropropan-2-one (5.5 mL, 10 g, 52.3 mmol).

  • Heat the reaction mixture at 50 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction solution to dryness under reduced pressure.

  • Dissolve the residue in water and adjust the pH to >12 with a 2 M NaOH solution.

  • Extract the aqueous solution four times with ether.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuum.

  • Purify the resulting crude product by silica gel column chromatography using dichloromethane as the eluent to yield 2-amino-4-trifluoromethylthiazole.

Yield: 6.9 g (79% yield)[1]

Experimental Workflow

Synthesis_Workflow start Start: Reactants in Ethanol heat Heat at 50°C for 2 hours start->heat cool Cool to Room Temperature heat->cool concentrate Concentrate to Dryness cool->concentrate dissolve Dissolve in Water & Adjust pH > 12 concentrate->dissolve extract Extract with Ether (4x) dissolve->extract dry Dry Organic Phase (Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify product Product: this compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While specific in-depth biological data for this compound (CAS 349-49-5) is limited in publicly available literature, its structural motifs suggest significant potential for drug development.

Potential Therapeutic Areas:

  • Antiviral Agents: 4-(Trifluoromethyl)-2-thiazolamine can be utilized as a precursor in the synthesis of phenethylthiazolylthiourea analogs, which have been investigated as HIV-1 reverse transcriptase inhibitors.[1]

  • Metabolic Disorders: This compound is also a building block for the synthesis of 2-amino benzamide derivatives that act as allosteric glucokinase activators, a target for the treatment of type 2 diabetes.[1]

  • General Antimicrobial and Anticancer Activity: The broader class of 2-aminothiazole derivatives has been extensively studied for antibacterial, antifungal, and anticancer properties.[6][7] The introduction of a trifluoromethyl group can enhance the pharmacological properties of a molecule, making this compound a valuable starting point for the development of novel therapeutic agents.

Logical Relationship for Drug Discovery Application

Drug_Discovery_Logic compound This compound (CAS 349-49-5) scaffold 2-Aminothiazole Scaffold compound->scaffold trifluoromethyl Trifluoromethyl Group compound->trifluoromethyl synthesis1 Synthesis of Phenethylthiazolylthiourea Analogs compound->synthesis1 synthesis2 Synthesis of 2-Amino Benzamide Derivatives compound->synthesis2 activity1 HIV-1 Reverse Transcriptase Inhibition synthesis1->activity1 activity2 Glucokinase Activation synthesis2->activity2 application1 Antiviral Therapy (HIV) activity1->application1 application2 Anti-diabetic Therapy activity2->application2

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a readily synthesizable compound with a chemical profile that makes it an attractive building block for medicinal chemistry. Its core 2-aminothiazole structure, combined with the beneficial properties conferred by the trifluoromethyl group, positions it as a valuable intermediate for the development of novel therapeutics, particularly in the areas of antiviral and metabolic diseases. Further research into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Molecular weight and formula of 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)thiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can enhance pharmacological properties such as metabolic stability and membrane permeability.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The molecular formula is C4H3F3N2S, and the calculated molecular weight is approximately 168.14 g/mol .

PropertyData
Molecular Formula C4H3F3N2S
Molecular Weight 168.14 g/mol (calculated)
IUPAC Name 4-(Trifluoromethyl)-1,3-thiazol-2-amine
Core Scaffold 2-Aminothiazole

Synthesis Protocol

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This widely recognized method involves the reaction of an α-haloketone with a thiourea or thioamide. For the target compound, a key starting material is a 3-halo-1,1,1-trifluoroacetone.

Experimental Protocol: Hantzsch Thiazole Synthesis

A generalized protocol for the synthesis is as follows:

  • Reaction Setup: To a solution of thiourea in a suitable solvent such as ethanol, add an equimolar amount of a 3-halo-1,1,1-trifluoroacetone (e.g., 3-bromo-1,1,1-trifluoroacetone).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

G General Workflow for Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction Reaction in Ethanol (Reflux) Thiourea->Reaction 3-Halo-1,1,1-trifluoroacetone 3-Halo-1,1,1-trifluoroacetone 3-Halo-1,1,1-trifluoroacetone->Reaction Workup Solvent Removal & Neutralization Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

General Workflow for Hantzsch Thiazole Synthesis

Biological Activity and Mechanism of Action

The 2-aminothiazole scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The trifluoromethyl group can further enhance the biological potential of these molecules.

Antimicrobial Activity

Derivatives of thiazol-2-amines have shown promising antimicrobial activity. Molecular docking studies suggest that these compounds can inhibit essential bacterial enzymes, leading to cell death.[3] Key enzymatic targets include:

  • Enoyl-ACP Reductase (FabI): Involved in fatty acid synthesis.

  • Lipid A Synthesis: Essential for the outer membrane of Gram-negative bacteria.

  • Pyridoxal Kinase: Involved in vitamin B6 metabolism.

  • Type I Dehydroquinase (DHQase): An enzyme in the shikimate pathway for aromatic amino acid synthesis.

G Proposed Antibacterial Mechanism of Action cluster_pathways Bacterial Metabolic Pathways cluster_enzymes Target Enzymes Compound This compound Derivative FabI Enoyl-ACP Reductase Compound->FabI LipidA Lipid A Synthesis Enzymes Compound->LipidA PdxK Pyridoxal Kinase Compound->PdxK DHQase Type I Dehydroquinase Compound->DHQase Fatty_Acid_Synthesis Fatty Acid Synthesis LPS_Biosynthesis LPS Biosynthesis Vitamin_B6_Metabolism Vitamin B6 Metabolism Amino_Acid_Synthesis Aromatic Amino Acid Synthesis FabI->Fatty_Acid_Synthesis LipidA->LPS_Biosynthesis PdxK->Vitamin_B6_Metabolism DHQase->Amino_Acid_Synthesis

Proposed Antibacterial Mechanism of Action
Anticancer Potential

The 2-aminothiazole moiety is present in several approved anticancer drugs.[4] Derivatives of this scaffold have been shown to act as tubulin polymerization inhibitors, targeting the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The incorporation of the trifluoromethyl group may enhance the potency and selectivity of these compounds as anticancer agents.

References

Spectroscopic Data for 4-(Trifluoromethyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound 4-(Trifluoromethyl)thiazol-2-amine. Due to the limited availability of directly published, comprehensive experimental spectra for this specific molecule, this guide combines data inferred from closely related structures and generalized experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development for the characterization and quality control of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in numerous biologically active molecules. The trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable substituent in drug design. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) / ppmMultiplicityAssignment
~ 7.0 - 7.5s (broad)NH₂
~ 7.2 - 7.6sH-5

Note: The chemical shift of the amino protons (NH₂) is highly dependent on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) / ppmMultiplicityAssignment
~ 170sC-2
~ 145 - 155q, ¹JCF ≈ 35-40 HzC-4
~ 120 - 125q, ¹JCF ≈ 270-280 HzCF₃
~ 105 - 115q, ²JCF ≈ 5-10 HzC-5

Note: The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom to which the CF₃ group is attached (C-4) will also exhibit a quartet splitting pattern with a smaller coupling constant. The C-5 carbon may also show a smaller quartet coupling.

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate structural determination. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of thiazole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for 2-aminothiazole derivatives due to its good solubilizing power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, or more for dilute samples.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the NMR experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc Raw Data (FID) anal Spectral Analysis proc->anal Fourier Transform, Phasing, Baseline Correction struc Structure Elucidation anal->struc Assign Peaks, Determine Couplings

Caption: A generalized workflow for NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. While the presented data is predictive, it offers a strong basis for the identification and characterization of this compound. Researchers are encouraged to use the provided experimental protocols as a starting point and to perform their own detailed spectral analysis for definitive structural confirmation. The visualization of the molecular structure and the experimental workflow further aids in comprehending the key aspects of this analytical process.

Mass spectrometry analysis of 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)thiazol-2-amine

This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages data from structurally similar molecules and established fragmentation principles to provide a robust analytical framework.

Molecular Structure and Properties

  • IUPAC Name: 4-(Trifluoromethyl)-1,3-thiazol-2-amine

  • Molecular Formula: C₄H₃F₃N₂S

  • Molecular Weight: 168.14 g/mol

  • Structure:

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under electron ionization (EI) conditions. These predictions are based on the analysis of related trifluoromethylated thiazole derivatives and general principles of mass spectral fragmentation.

Ion Predicted m/z Proposed Structure/Fragment Lost Notes
[M]⁺˙168Molecular IonThe intact molecule with one electron removed.
[M-H]⁺167Loss of a hydrogen radicalA common fragmentation for primary amines.
[M-CF₃]⁺99Loss of the trifluoromethyl radicalCleavage of the C-CF₃ bond.
[M-HCN]⁺˙141Loss of hydrogen cyanideCharacteristic fragmentation of the thiazole ring.
[C₂H₂NS]⁺72Thiazole ring fragment
[CF₃]⁺69Trifluoromethyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion. The stability of the thiazole ring and the influence of the electron-withdrawing trifluoromethyl group and the amino group direct the subsequent fragmentation.

G Proposed Fragmentation Pathway of this compound M [C₄H₃F₃N₂S]⁺˙ m/z = 168 Molecular Ion F1 [C₄H₂F₃N₂S]⁺ m/z = 167 M->F1 - H˙ F2 [C₃H₃N₂S]⁺ m/z = 99 M->F2 - CF₃˙ F3 [C₃H₂F₃NS]⁺˙ m/z = 141 M->F3 - HCN F5 [CF₃]⁺ m/z = 69 M->F5 - C₃H₃N₂S˙ F4 [C₂H₂NS]⁺ m/z = 72 F2->F4 - HCN

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

A standardized approach to sample preparation is crucial for reproducible results.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

  • Filtration: If any particulate matter is observed, filter the working solution through a 0.2 µm syringe filter prior to analysis to prevent contamination of the mass spectrometer.

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

For less volatile samples or for achieving lower detection limits, LC-MS/MS is the preferred method.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Analysis Mode: Full scan (m/z 50-300) and product ion scan of the protonated molecule [M+H]⁺ (m/z 169).

Experimental and Logical Workflow

The overall workflow for the analysis involves a systematic progression from sample preparation to data interpretation.

G Mass Spectrometry Analysis Workflow cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation P1 Weigh Compound P2 Dissolve in Solvent (e.g., Methanol) P1->P2 P3 Dilute to Working Concentration P2->P3 P4 Filter Sample P3->P4 A1 Introduce Sample (GC or LC) P4->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (Quadrupole, TOF, etc.) A2->A3 A4 Detection A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Database/Predictions D2->D3 D4 Structure Confirmation D3->D4

Caption: General workflow for the mass spectrometry analysis of this compound.

This guide provides a foundational understanding and practical protocols for the mass spectrometry analysis of this compound. Researchers are encouraged to use this information as a starting point and adapt the methodologies to their specific analytical needs and available instrumentation.

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure serves as the foundation for a multitude of compounds with a broad spectrum of biological activities, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, mechanism of action across various therapeutic areas, and the experimental protocols utilized in its evaluation.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore in numerous biologically active molecules.[1][2] Its prevalence in medicinal chemistry is attributed to its ability to engage in diverse non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and electrostatic interactions. This structural versatility has enabled the development of 2-aminothiazole derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] Notably, this scaffold is present in several FDA-approved drugs, such as the chronic myeloid leukemia treatment Dasatinib and the antibiotic Cefdinir, underscoring its therapeutic importance.[1][6] However, it is also important to note that the 2-aminothiazole group has been classified by some as a potential "toxicophore," susceptible to metabolic activation, which warrants careful consideration during the drug design process.[7]

Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction

The most prevalent and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2][8] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea, to yield the 2-aminothiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the collected solid to air dry on a watch glass.

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis_Workflow reagents Combine α-haloketone and thiourea in solvent reaction Heat mixture to reflux reagents->reaction Heating cooldown Cool to room temperature reaction->cooldown precipitation Pour into Na2CO3 solution cooldown->precipitation filtration Collect solid by vacuum filtration precipitation->filtration Precipitate forms washing Wash with deionized water filtration->washing drying Air dry the final product washing->drying Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Upstream Signal Upstream Signal Kinase 1 Kinase 1 Upstream Signal->Kinase 1 Activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylates & Activates Substrate Protein Substrate Protein Kinase 2->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Kinase 2 Inhibits Tubulin_Inhibition_Pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Tubulin Tubulin 2-Aminothiazole Derivative->Tubulin Binds to & Inhibits Microtubule Formation Microtubule Polymerization Tubulin->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Arrest Cell Cycle Arrest (G2/M Phase) Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat with 2-aminothiazole derivatives cell_seeding->compound_treatment mtt_addition Add MTT reagent compound_treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Dissolve formazan crystals incubation->solubilization absorbance_reading Measure absorbance solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group represents a pivotal advancement in contemporary drug design. This functional group is instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of a diverse range of therapeutic agents. This technical guide offers a comprehensive exploration of the multifaceted role of the trifluoromethyl group, providing an in-depth analysis of its influence on the efficacy and safety of pharmaceuticals. The following sections will elucidate the fundamental physicochemical properties of the CF₃ moiety, its profound effects on metabolic stability, lipophilicity, and target binding, and present detailed experimental protocols for the rigorous assessment of these critical parameters.

Keywords: Trifluoromethyl, Medicinal Chemistry, Drug Design, Metabolic Stability, Lipophilicity, Binding Affinity, Pharmacokinetics, Pharmacodynamics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a prominent structural feature in numerous FDA-approved medications, including the widely prescribed anti-inflammatory drug celecoxib and the antidepressant fluoxetine.[1] Its prevalence in medicinal chemistry is attributable to a unique amalgamation of steric and electronic characteristics that can be strategically harnessed to surmount prevalent obstacles in drug development, such as suboptimal metabolic stability and inadequate bioavailability.[2]

The CF₃ group functions as a potent electron-withdrawing substituent, a consequence of the high electronegativity of its fluorine atoms.[3] This electronic perturbation can substantially modify the acidity or basicity of adjacent functional groups, thereby influencing a molecule's ionization state at physiological pH and its capacity for ionic interactions with biological targets.[4] The carbon-fluorine bond is distinguished as one of the most robust covalent bonds in organic chemistry, possessing a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent stability confers upon the trifluoromethyl group a remarkable resistance to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[5]

From a steric standpoint, the trifluoromethyl group is more voluminous than a hydrogen atom but is recognized as a bioisostere of a methyl group and, in certain molecular contexts, a chlorine atom.[3] This characteristic permits its introduction into a molecule to obstruct a site of metabolism without drastically altering the overall molecular conformation and steric interactions with the target protein.[5]

Impact on Pharmacological Properties

The introduction of a trifluoromethyl group into a drug candidate can exert a profound influence on its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Metabolic Stability

A paramount advantage of incorporating a trifluoromethyl group is the significant enhancement of metabolic stability. The exceptional strength of the C-F bond renders the CF₃ moiety highly resistant to enzymatic cleavage.[5] By strategically substituting a metabolically labile group, such as a methyl or hydrogen, with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways. This strategic modification frequently leads to a prolonged drug half-life, diminished clearance, and consequently, improved oral bioavailability.[5][6]

Modulation of Lipophilicity

Lipophilicity, commonly quantified by the octanol-water partition coefficient (LogP), is a critical determinant of a drug's capacity to traverse biological membranes. The trifluoromethyl group is inherently lipophilic, and its incorporation typically elevates the overall lipophilicity of a molecule.[7] This can augment absorption and distribution, including penetration of the blood-brain barrier. It is important to note, however, that the precise impact on lipophilicity can be influenced by the molecular context.[4]

Improved Binding Affinity

The potent electron-withdrawing nature of the trifluoromethyl group can modulate the electronic landscape of a molecule, fostering more favorable interactions with the target protein.[3] It can engage in non-covalent interactions, such as dipole-dipole interactions, and can also influence the strength of proximal hydrogen bonds. Moreover, the augmented lipophilicity can promote enhanced hydrophobic interactions within the binding pocket of a receptor or enzyme.[8]

Altered Bioavailability and pKa

By virtue of its ability to enhance metabolic stability and, in many instances, membrane permeability, the trifluoromethyl group can substantially improve the oral bioavailability of a drug.[9] Furthermore, the electron-withdrawing properties of the CF₃ group can decrease the pKa of nearby acidic or basic functional groups.[10] This can modify the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and engagement with its biological target.

Data Presentation: Quantitative Effects of the Trifluoromethyl Group

The following tables provide a quantitative summary of the impact of the trifluoromethyl group on key drug-like properties.

Table 1: Effect on Metabolic Stability

ParameterCompound without CF₃ GroupCompound with CF₃ GroupFold ChangeReference
Half-life (t½) in vitro ShorterLonger-[5]
Intrinsic Clearance (CLint) HigherLower-[5]
Number of Metabolites Generally higherSignificantly reduced-[5]

Table 2: Effect on Lipophilicity (LogP)

Compound PairLogP (without CF₃)LogP (with CF₃)ΔLogPReference
Toluene vs. Benzotrifluoride2.732.57-0.16[7]
Aniline vs. 3-(Trifluoromethyl)aniline0.901.83+0.93[7]

Table 3: Effect on Binding Affinity (IC₅₀)

TargetInhibitor without CF₃IC₅₀ (without CF₃)Inhibitor with CF₃IC₅₀ (with CF₃)Fold ImprovementReference
COX-2SC-58125 (methyl analog)500 nMCelecoxib40 nM12.5[11]
DENV NS2B/NS3 ProteaseProline derivative (H)>100 µMProline derivative (m-CF₃)5.0 µM>20[12]

Table 4: Effect on Acidity (pKa)

Functional GrouppKa (without CF₃)pKa (with CF₃)ΔpKaReference
Benzoic Acid4.203.60 (for 4-(trifluoromethyl)benzoic acid)-0.60[13]
Phenol9.959.08 (for 4-(trifluoromethyl)phenol)-0.87[13]

Experimental Protocols

This section delineates detailed protocols for essential in vitro assays employed to evaluate the influence of the trifluoromethyl group on the properties of drug candidates.

In Vitro Microsomal Stability Assay

Objective: To ascertain the metabolic stability of a compound by quantifying its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound and a positive control (e.g., a compound known to be rapidly metabolized).

  • Liver microsomes (e.g., human, rat).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or methanol for reaction termination.

  • 96-well plates.

  • An incubator set to 37°C.

  • A centrifuge.

  • An LC-MS/MS system for analysis.

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent such as DMSO.

  • In a 96-well plate, prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Add the test compound or positive control to the reaction mixture to achieve the desired final concentration.

  • Pre-incubate the plate at 37°C for a brief period.

  • Initiate the metabolic reaction by the addition of the NADPH regenerating system.

  • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the resulting supernatant using an LC-MS/MS system to quantify the remaining concentration of the parent compound.

  • From the data obtained, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and an aqueous phase.

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with the aqueous phase).

  • Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol).

  • Glass vials equipped with screw caps.

  • A mechanical shaker or vortex mixer.

  • A centrifuge.

  • An analytical instrument for quantification, such as a UV-Vis spectrophotometer or HPLC system.

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or the aqueous phase.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

  • Securely cap the vial and agitate it for a duration sufficient to ensure that equilibrium is reached (e.g., 1 to 24 hours).[15]

  • Centrifuge the vial to achieve complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

  • Determine the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Express the final result as LogP, which is the base-10 logarithm of P.[16]

Receptor Binding Assay (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound.

  • A radioligand (a radioactively labeled compound with known high affinity for the target receptor).

  • A receptor preparation (e.g., cell membranes expressing the receptor of interest).

  • Assay buffer.

  • 96-well filter plates.

  • A vacuum manifold.

  • A scintillation counter and appropriate scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or a vehicle control.

  • Incubate the plate for a time sufficient to allow the binding to reach equilibrium.

  • Separate the bound radioligand from the free radioligand by vacuum filtration through the filter plate. The receptor-bound radioligand will be captured on the filter.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • After drying the filters, add scintillation fluid.

  • Quantify the radioactivity retained on each filter using a scintillation counter.

  • Plot the percentage of radioligand binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation.[17]

Visualizations: Pathways and Workflows

Logical Relationship: Impact of the Trifluoromethyl Group on Drug Properties

Trifluoromethyl_Impact cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects CF3 Trifluoromethyl Group (-CF3) High_Electronegativity High Electronegativity CF3->High_Electronegativity Strong_C_F_Bond Strong C-F Bond CF3->Strong_C_F_Bond Increased_Lipophilicity Increased Lipophilicity CF3->Increased_Lipophilicity Steric_Bulk Steric Bulk CF3->Steric_Bulk Binding_Affinity Altered Binding Affinity High_Electronegativity->Binding_Affinity Altered_pKa Altered pKa High_Electronegativity->Altered_pKa Metabolic_Stability Increased Metabolic Stability Strong_C_F_Bond->Metabolic_Stability Membrane_Permeability Enhanced Membrane Permeability Increased_Lipophilicity->Membrane_Permeability Steric_Bulk->Metabolic_Stability Metabolic Shielding Steric_Bulk->Binding_Affinity Bioavailability Improved Bioavailability Metabolic_Stability->Bioavailability Membrane_Permeability->Bioavailability

Caption: Impact of the trifluoromethyl group on drug properties.

Experimental Workflow: In Vitro Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution D Combine Compound, Microsomes, and Buffer A->D B Prepare Microsome and Buffer Mixture B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Collect Samples at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction (Cold Acetonitrile) G->H I Centrifuge to Pellet Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate Half-Life (t½) and Intrinsic Clearance (CLint) J->K

Caption: Workflow for an in vitro microsomal stability assay.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Conclusion

The strategic employment of the trifluoromethyl group is an unequivocally potent and well-validated strategy in the landscape of modern medicinal chemistry. Its distinctive physicochemical attributes profoundly shape a molecule's pharmacokinetic and pharmacodynamic characteristics, frequently culminating in augmented metabolic stability, modulated lipophilicity, and enhanced binding affinity. This guide has furnished an exhaustive overview of the pivotal role of the CF₃ group, substantiated by quantitative data, meticulous experimental protocols, and lucid visual representations of salient concepts. Through the comprehension and application of the principles delineated herein, researchers and professionals in drug development can more proficiently harness the trifluoromethyl group to engineer safer and more efficacious therapeutic agents.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)thiazol-2-amine and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The incorporation of a trifluoromethyl group into the thiazole moiety can significantly enhance a compound's pharmacological properties, such as metabolic stability, lipophilicity, and bioavailability.[2][3] 4-(Trifluoromethyl)thiazol-2-amine and its analogs represent a class of compounds with diverse and potent biological activities, ranging from antimicrobial to anticancer effects. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into this important class of molecules.

Synthesis of this compound and its Analogs

The synthesis of this compound derivatives often follows the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea.[4] A notable example is the synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine.[2]

Experimental Protocol: Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine[5]

Materials:

  • N-phenylthiourea

  • 3-bromo-1,1,1-trifluoroacetone

  • Sodium carbonate (Na₂CO₃)

  • 1,4-dioxane

Procedure:

  • To a reaction vessel, add N-phenylthiourea (1 mmol), 3-bromo-1,1,1-trifluoroacetone (2 mmol), and sodium carbonate (2 mmol).

  • Add 1,4-dioxane (2 mL) as the solvent.

  • Heat the reaction mixture to 60 °C and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

This method has been shown to be efficient, with yields of up to 95% and good tolerance for various substituents on the phenyl ring.[5]

A general synthetic scheme for another class of analogs, 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, starts from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[1] The trifluoromethyl group is introduced using trifluoroacetic anhydride.[1]

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated significant potential as both antimicrobial and anticancer agents.

Antimicrobial Activity

N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and its derivatives have shown promising antibacterial activity.[2] The data below summarizes the bactericidal rate of some of these compounds against various bacterial strains.

Compound/AnalogBacterial StrainActivity/MeasurementReference
N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivativesBacillus subtilisUp to 99% bactericidal rate[2]
N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivativesSalmonella enteritidisPoor activity[2]
Anticancer Activity

Derivatives of 5-(trifluoromethyl)thiazol-2-amine, specifically 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, have been evaluated for their in vitro cytotoxicity against several human cancer cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

CompoundCell LineIC₅₀ (µM)
3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione)C32 (Amelanotic Melanoma)24.4
A375 (Melanotic Melanoma)25.4
MCF-7/WT (Breast Adenocarcinoma)Not specified
DU145 (Prostate Cancer)Not specified
HaCaT (Normal Keratinocytes)33.5
CHO-K1 (Normal Chinese Hamster Ovary)75.5

Data extracted from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1]

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following is a general protocol for determining the MIC of thiazole derivatives using the broth microdilution method.

Materials:

  • Test compound (e.g., this compound analog)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to the wells containing the serially diluted test compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs can be attributed to their interaction with specific cellular pathways and enzymes.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Thiazole antifungals, as part of the broader azole class, primarily act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[6][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][8] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[6]

G AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Thiazole Thiazole Antifungal Thiazole->CYP51 Inhibits CYP51->Ergosterol Demethylation

Caption: Inhibition of Ergosterol Biosynthesis by Thiazole Antifungals.

Antibacterial Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)

Some thiazole derivatives have been identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[10][11] This pathway is essential for the synthesis of fatty acids, which are critical components of the bacterial cell membrane. Inhibition of InhA disrupts this pathway, leading to bacterial growth inhibition.[12]

G cluster_FASII Fatty Acid Synthesis II (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP Acyl-ACP (n) Acyl-ACP (n) Malonyl-ACP->Acyl-ACP (n) β-Ketoacyl-ACP β-Ketoacyl-ACP Acyl-ACP (n)->β-Ketoacyl-ACP β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP β-Ketoacyl-ACP->β-Hydroxyacyl-ACP trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP InhA Enoyl-ACP Reductase (InhA) trans-2-Enoyl-ACP->InhA AcylACP_n1 Acyl-ACP (n+1) InhA->AcylACP_n1 Reduction Thiazole Thiazole Inhibitor Thiazole->InhA Inhibits FattyAcids Fatty Acids AcylACP_n1->FattyAcids CellMembrane Bacterial Cell Membrane FattyAcids->CellMembrane

Caption: Inhibition of Bacterial Fatty Acid Synthesis by Thiazole Derivatives.

Potential Anticancer Mechanism of Action

While the exact mechanisms for the anticancer activity of many this compound analogs are still under investigation, some derivatives of 5-(trifluoromethyl)thiazol-2-amine are suggested to function as topoisomerase II inhibitors.[3] These inhibitors interfere with the process of DNA replication and can induce apoptosis in cancer cells.[3]

Conclusion

This compound and its analogs represent a versatile and promising class of compounds for drug discovery and development. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to potent antimicrobial and anticancer agents. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds towards clinical applications. Further structure-activity relationship (SAR) studies and the exploration of novel analogs are warranted to fully unlock the therapeutic potential of this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of N-aryl-4-(trifluoromethyl)thiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-4-(trifluoromethyl)thiazol-2-amines represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the thiazole ring can enhance a compound's metabolic stability, lipophilicity, and bioavailability, making these derivatives attractive candidates for therapeutic agents.[1] Research has indicated their potential as anticancer agents, with some derivatives functioning as topoisomerase II inhibitors, and in overcoming multidrug resistance in cancer cells.[1] The 2-aminothiazole core is a privileged structure found in numerous biologically active molecules.[2] This document provides detailed protocols for the efficient one-pot synthesis of these valuable compounds, primarily through the Hantzsch thiazole synthesis, and presents relevant data to aid in their preparation and application.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing N-aryl-4-(trifluoromethyl)thiazol-2-amines is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide derivative.[2][3] For the target compounds, the key reactants are a 3-bromo-1,1,1-trifluoroacetone and an N-arylthiourea. The one-pot nature of this synthesis, where reactants are combined in a single vessel to form the final product, offers advantages in terms of efficiency, reduced waste, and simplified procedures.[4][5]

Data Presentation

The following table summarizes the yields of various N-aryl-4-(trifluoromethyl)thiazol-2-amines synthesized via a one-pot procedure, highlighting the effect of different substituents on the aryl ring.

EntryAryl Substituent (Ar)Reaction ConditionsYield (%)Reference
1PhenylEthanol, Reflux, 3h85[6]
24-ChlorophenylEthanol, Reflux, 3h88[6]
34-MethoxyphenylEthanol, Reflux, 3h92[6]
44-NitrophenylEthanol, Reflux, 3h78[6]
52,4-DichlorophenylEthanol, Microwave (150W, 80°C), 5 min82[6]
64-MethylphenylPEG-400/Water, Microwave (300W, 80-85°C), 30 min89[5]
73-NitrophenylPEG-400/Water, Microwave (300W, 80-85°C), 32 min84[5]

Experimental Protocols

Protocol 1: Conventional One-Pot Synthesis

This protocol describes a standard reflux-based one-pot synthesis of N-aryl-4-(trifluoromethyl)thiazol-2-amines.

Materials:

  • N-arylthiourea (1.0 eq.)

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 eq.)

  • Absolute Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylthiourea (1.0 eq.) in absolute ethanol.

  • Slowly add 3-bromo-1,1,1-trifluoroacetone (1.1 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • N-arylthiourea (1.0 eq.)

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 eq.)

  • Polyethylene glycol (PEG-400) and water (1:2 ratio) or Ethanol

Equipment:

  • Microwave synthesis reactor

  • Microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reaction vessel, combine the N-arylthiourea (1.0 eq.) and 3-bromo-1,1,1-trifluoroacetone (1.1 eq.).

  • Add the solvent system (e.g., PEG-400/water or ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 300W, 80-85°C) for a short duration (typically 10-30 minutes).[5]

  • Monitor the reaction for completion by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up procedure as described in Protocol 1 (steps 6-12) to isolate and purify the product.

Visualizations

One_Pot_Synthesis_Workflow Reactants Reactants: N-Arylthiourea 3-Bromo-1,1,1-trifluoroacetone Solvent (e.g., Ethanol) ReactionVessel One-Pot Reaction (Conventional Heating or Microwave) Reactants->ReactionVessel Workup Aqueous Work-up & Neutralization ReactionVessel->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Aryl-4-(trifluoromethyl)thiazol-2-amine Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

Hantzsch_Mechanism Thiourea N-Arylthiourea Intermediate1 Nucleophilic Attack (Thioamide S on α-carbon) Thiourea->Intermediate1 Haloketone 3-Bromo-1,1,1-trifluoroacetone Haloketone->Intermediate1 Intermediate2 Cyclization (N attacks carbonyl C) Intermediate1->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product N-Aryl-4-(trifluoromethyl)thiazol-2-amine Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Applications in Drug Development

The N-aryl-4-(trifluoromethyl)thiazol-2-amine scaffold is of significant interest in drug discovery due to its versatile biological activities. The trifluoromethyl group often enhances the pharmacological profile of drug candidates.[1] These compounds have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: As mentioned, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, potentially by inhibiting topoisomerase II.[1]

  • Antimicrobial Agents: The thiazole ring is a component of many antimicrobial drugs, and novel derivatives are continuously being explored for their activity against resistant strains of bacteria and fungi.

  • Enzyme Inhibitors: Thiazole-containing compounds are known to inhibit various enzymes, and the N-aryl-4-(trifluoromethyl)thiazol-2-amine core can be modified to target specific enzymes involved in disease pathways.

  • Kinase Inhibitors: The 2-aminothiazole moiety is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The synthetic protocols provided herein offer an efficient route to access these promising compounds, facilitating further research into their therapeutic potential.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug design. The unique electronic properties of the -CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Thiazole moieties are prevalent in a wide range of pharmaceuticals, and the development of efficient methods for their trifluoromethylation is of paramount importance. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-trifluoromethyl bonds, offering a cost-effective and scalable alternative to other transition metal-catalyzed methods.

This document provides detailed application notes and protocols for the copper-catalyzed synthesis of trifluoromethyl-substituted thiazoles, targeting the 2, 4, and 5 positions of the thiazole ring. The methodologies described herein are applicable to a range of substituted thiazole precursors and utilize various trifluoromethylating agents.

Core Concepts and Reaction Mechanisms

The copper-catalyzed trifluoromethylation of halo-thiazoles generally proceeds through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a trifluoromethylcopper(I) species, oxidative addition of the halo-thiazole to the copper center, and subsequent reductive elimination to yield the desired trifluoromethylated thiazole and regenerate the active copper(I) catalyst.[1] Alternatively, radical pathways can also be operative, particularly when using radical trifluoromethylating agents like sodium triflinate (CF3SO2Na).[1]

General Reaction Scheme:

A halothiazole is reacted with a suitable trifluoromethylating agent in the presence of a copper catalyst to yield the corresponding trifluoromethylthiazole.

Key Trifluoromethylating Agents:

  • Trimethyl(trifluoromethyl)silane (TMSCF3): A widely used nucleophilic -CF3 source, often activated by a fluoride source.

  • Fluoroform-derived CuCF3: A highly reactive and cost-effective reagent.[2]

  • Sodium Triflinate (CF3SO2Na): A source of trifluoromethyl radicals under oxidative conditions.[1]

  • Umemoto's and Togni's Reagents: Electrophilic trifluoromethylating agents that can participate in copper-mediated radical pathways.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Trifluoromethylation of Halogenated Thiazoles using a Fluoroform-Derived CuCF3 Reagent

This protocol is adapted from the work of Grushin and co-workers and is particularly effective for the trifluoromethylation of iodo- and bromo-thiazoles.[2]

Materials:

  • Halogenated thiazole (e.g., 2-bromothiazole, 4-iodothiazole) (1.0 mmol)

  • Fluoroform-derived CuCF3 reagent (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the halogenated thiazole (1.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the fluoroform-derived CuCF3 reagent (1.2 mmol).

  • Seal the Schlenk tube and place it in a preheated heating block at 50-100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated thiazole.

Protocol 2: Trifluoromethylation of Halogenated Thiazoles using TMSCF3

This protocol is a general procedure for the trifluoromethylation of aryl halides and can be adapted for thiazole substrates.[3]

Materials:

  • Halogenated thiazole (e.g., 2-iodothiazole, 4-bromothiazole) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium fluoride (KF) (2.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (19.0 mg, 0.1 mmol) and KF (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the halogenated thiazole (1.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.[3]

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.[3]

  • Stir the reaction mixture for 12 hours.[3]

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.[3]

  • Extract the mixture with ethyl acetate (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated thiazole.[3]

Protocol 3: Radical Trifluoromethylation of Imidazo[2,1-b]thiazoles using CF3SO2Na

This protocol is based on the trifluoromethylation of fused thiazole systems and demonstrates a radical-based approach.[1]

Materials:

  • 6-Arylimidazo[2,1-b]thiazole derivative (0.5 mmol)

  • Sodium triflinate (CF3SO2Na) (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)2) (0.05 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (2.5 mmol)

  • Dimethylacetamide (DMA) (3.0 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the 6-arylimidazo[2,1-b]thiazole derivative (0.5 mmol), CF3SO2Na (234 mg, 1.5 mmol), and Cu(OAc)2 (9.1 mg, 0.05 mmol).

  • Add DMA (3.0 mL) to the vial.

  • Add TBHP (0.25 mL, 2.5 mmol) to the reaction mixture.

  • Seal the vial and heat the mixture at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Data Presentation

Table 1: Copper-Catalyzed Trifluoromethylation of Halogenated Thiazoles

EntryThiazole SubstrateHalogen PositionTrifluoromethylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Bromothiazole2CuCF3-DMF801875-85
24-Iodothiazole4CuCF3-DMF501280-90
35-Bromothiazole5CuCF3-DMF802470-80
42-Iodothiazole2TMSCF3/KFCuI (10)DMF1001265-75
54-Bromo-2-phenylthiazole4TMSCF3/KFCuI (10)DMF1101660-70
62-Chloro-4-methylthiazole2CF3SO2Na/TBHPCu(OAc)2 (10)DMA100855-65

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Copper-Catalyzed Trifluoromethylation of Thiazoles cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Tube under Inert Gas reagents Add Halogenated Thiazole, Copper Catalyst, and Solvent start->reagents cf3_source Add Trifluoromethylating Agent reagents->cf3_source heat Heat and Stir for Specified Time and Temperature cf3_source->heat quench Quench Reaction heat->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end Isolated Trifluoromethylated Thiazole purify->end

Caption: General experimental workflow for a typical copper-catalyzed trifluoromethylation reaction.

Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of aryl halides.

G Radical Pathway for Trifluoromethylation CF3SO2Na CF3SO2Na CF3_radical •CF3 Radical CF3SO2Na->CF3_radical + Oxidant, Cu Catalyst Radical_Adduct [Thiazole-CF3]• Radical Adduct CF3_radical->Radical_Adduct + Thiazole Thiazole Thiazole Substrate Product Trifluoromethyl- Thiazole Radical_Adduct->Product Oxidation (Cu(II)) Cu_catalyst Cu(I)/Cu(II) Oxidant Oxidant (e.g., TBHP)

Caption: Radical pathway for the trifluoromethylation of (hetero)arenes using CF3SO2Na.

References

Application Notes and Protocols: 4-(Trifluoromethyl)thiazol-2-amine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)thiazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-aminothiazole scaffold itself is a privileged structure found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various bioactive molecules.

Key Applications in Drug Discovery

The unique structural features of this compound make it an attractive starting material for the synthesis of a diverse range of compounds with therapeutic potential. Key areas of application include:

  • Antimicrobial Agents: The 2-aminothiazole nucleus is a core component of many antibacterial and antifungal drugs. Derivatization of the 2-amino group of this compound can lead to the development of novel antimicrobial agents with enhanced potency and improved pharmacokinetic profiles.

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site. The trifluoromethyl group can provide additional beneficial interactions and improve drug-like properties. Derivatives of this compound are promising candidates for the development of inhibitors for various kinases, such as p38 MAP kinase, which are implicated in inflammatory diseases and cancer.

  • Diaryl Urea Derivatives: Diaryl ureas are an important class of compounds with potent inhibitory activity against various kinases involved in cancer cell proliferation and angiogenesis. This compound can serve as a key amine component in the synthesis of these complex molecules.

Data Presentation

Table 1: Antimicrobial Activity of Thiazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
4-Trifluoromethyl bithiazole 8aE. coli>64 (2 with colistin)[1]
4-Trifluoromethyl bithiazole 8aA. baumannii>64 (4 with colistin)[1]
4-Trifluoromethyl bithiazole 8jS. aureus16[1]
4-Trifluoromethyl bithiazole 8jS. pyogenes4[1]
4-Trifluoromethyl bithiazole 8jE. coli>64 (2 with colistin)[1]
4-Trifluoromethyl bithiazole 8jK. pneumoniae>64 (4 with colistin)[1]
4-Trifluoromethyl bithiazole 8jA. baumannii>64 (2 with colistin)[1]
Table 2: Kinase Inhibitory Activity of Thiazole-Based Compounds
Compound StructureTarget KinaseIC50 (µM)Reference
Phenyl-(2-phenylamino-thiazol-5-yl)-methanone derivativesp38 MAPK0.1 - 2[2]
4-Phenyl-5-pyridyl-1,3-thiazole analoguesp38 MAPKNot specified[3]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivativesp38 MAPK~0.4[4]

Experimental Protocols

Protocol 1: Synthesis of N-(4-(Trifluoromethyl)thiazol-2-yl)acetamide (Acylation)

This protocol describes the acylation of this compound to form the corresponding acetamide, a common transformation in the synthesis of bioactive molecules.

Reaction Scheme:

G reagents This compound + Acetyl chloride conditions Pyridine, DCM, 0 °C to rt reagents->conditions product N-(4-(Trifluoromethyl)thiazol-2-yl)acetamide conditions->product

Caption: Acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(Trifluoromethyl)thiazol-2-yl)acetamide.

Protocol 2: Synthesis of 1-Phenyl-3-(4-(trifluoromethyl)thiazol-2-yl)urea (Urea Formation)

This protocol details the synthesis of a diaryl urea derivative, a scaffold present in many kinase inhibitors.

Reaction Scheme:

G reagents This compound + Phenyl isocyanate conditions Anhydrous THF, rt reagents->conditions product 1-Phenyl-3-(4-(trifluoromethyl)thiazol-2-yl)urea conditions->product

Caption: Urea formation from this compound.

Materials:

  • This compound

  • Phenyl isocyanate

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether or hexanes) to induce precipitation.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield the pure 1-phenyl-3-(4-(trifluoromethyl)thiazol-2-yl)urea.

Protocol 3: Proposed Synthesis of a p38 MAP Kinase Inhibitor

This protocol outlines a proposed synthetic route to a potential p38 MAP kinase inhibitor, leveraging the this compound building block. This is a hypothetical pathway based on known chemistries of related kinase inhibitors.

Workflow Diagram:

G start This compound step1 Acylation with 4-nitrobenzoyl chloride start->step1 intermediate1 N-(4-(Trifluoromethyl)thiazol-2-yl)-4-nitrobenzamide step1->intermediate1 step2 Reduction of nitro group (e.g., SnCl2, HCl) intermediate1->step2 intermediate2 4-Amino-N-(4-(trifluoromethyl)thiazol-2-yl)benzamide step2->intermediate2 step3 Urea formation with an appropriate isocyanate intermediate2->step3 product Potential p38 MAP Kinase Inhibitor step3->product

Caption: Proposed synthetic workflow for a p38 MAP kinase inhibitor.

Signaling Pathway:

G stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response inhibitor Thiazole-based Inhibitor inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of biologically active molecules. Its utility in constructing novel antimicrobial agents and kinase inhibitors makes it a compound of significant interest for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anticancer agents derived from 4-(trifluoromethyl)thiazol-2-amine. This document includes detailed synthetic protocols, quantitative biological activity data, and visualizations of synthetic pathways and relevant cell signaling cascades.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group at the 4-position of this scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of derivative compounds, making this compound an attractive starting material for the development of novel therapeutics. This document focuses on the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which are purine analogs known to exhibit potent anticancer properties.

Synthetic Pathway and Experimental Workflow

The synthesis of the target 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives commences with the functionalization of this compound to introduce a carboxamide group at the 5-position. This intermediate then undergoes cyclization with trifluoroacetic anhydride to form the pyrimidine ring, followed by further modifications to yield a library of potential anticancer agents.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Structure Formation cluster_2 Phase 3: Derivatization A This compound B Functionalization at C5 A->B e.g., Vilsmeier-Haack or carboxylation C 4-Amino-2-thioxo-2,3-dihydro- 1,3-thiazole-5-carboxamide (Intermediate 1) B->C D Intermediate 1 E Cyclization with Trifluoroacetic Anhydride D->E F 3-Substituted-2-thioxo-5-(trifluoromethyl)- 2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (Series 2a-e) E->F G Series 2a-e H Chlorination (e.g., POCl3) G->H I 7-Chloro-thiazolo[4,5-d]pyrimidine (Series 3a-e) H->I J Amination I->J K 7-Amino-thiazolo[4,5-d]pyrimidine (Series 4a-c) J->K

Caption: Synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-ones (Series 2a-e)

This protocol is adapted from the procedure described by Sapa et al. (2022).[1]

  • A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (1a-e) (10 mmol) and trifluoroacetic anhydride (20 mL) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into 200 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure compounds (2a-e).

Protocol 2: Synthesis of 7-Chloro-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (Series 3a-e)
  • A mixture of the corresponding 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a-e) (5 mmol) and phosphorus oxychloride (15 mL) is heated under reflux for 4 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into ice-water and the resulting solid is collected by filtration.

  • The solid is washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chloro-derivatives (3a-e).

Protocol 3: Synthesis of 7-Amino-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (Series 4a-c)
  • A solution of the appropriate 7-chloro-thiazolo[4,5-d]pyrimidine (3a-e) (2 mmol) and the corresponding amine (e.g., methylamine, ethylamine) (4 mmol) in ethanol (20 mL) is heated under reflux for 3 hours.

  • After cooling, the precipitated solid is collected by filtration.

  • The product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., butan-1-ol) to yield the final amino compounds (4a-c).

Quantitative Anticancer Activity Data

The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results are summarized below as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7/WT (Breast) IC50 (µM)CHO-K1 (Normal) IC50 (µM)HaCaT (Normal) IC50 (µM)
2b >100>100>100>100>100>100
3b 25.3 ± 1.515.8 ± 0.910.5 ± 0.6>10045.2 ± 2.750.1 ± 3.0
4b >100>10085.6 ± 5.1>100>100>100
4c >100>100>100>100>100>100

Data extracted from Sapa et al., Pharmaceuticals, 2022.[1]

NCI-60 Screening Program Results

Compounds 2b , 3b , 4b , and 4c were selected by the National Cancer Institute for their in vitro anticancer activity screening against 60 human cancer cell lines. Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active among the newly synthesized compounds.[1] It demonstrated significant growth inhibition against several leukemia and non-small cell lung cancer cell lines.

Proposed Mechanism of Action and Signaling Pathway

Thiazolopyrimidine derivatives have been reported to exert their anticancer effects through the inhibition of various protein kinases involved in cell proliferation and survival. A plausible mechanism of action for the synthesized compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in many cancers. Inhibition of EGFR can lead to the downstream suppression of the PI3K/Akt and MEK/ERK pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazolo[4,5-d]pyrimidine Derivative Inhibitor->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion

The derivatization of this compound into thiazolo[4,5-d]pyrimidine scaffolds represents a promising strategy for the development of novel anticancer agents. The presented data indicates that specific structural modifications, such as the introduction of a chlorine atom at the 7-position, can significantly enhance cytotoxic activity. Further investigation into the structure-activity relationship and the precise molecular targets of these compounds is warranted to optimize their therapeutic potential. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these and similar compounds in the pursuit of more effective cancer therapies.

References

Application Notes and Protocols: Preparation of Thiazolo[4,5-d]pyrimidine Derivatives from 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of thiazolo[4,5-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The methodologies outlined below start from readily available 2-aminothiazole precursors.

Introduction

Thiazolo[4,5-d]pyrimidines are fused heterocyclic systems that are bioisosteres of purines, rendering them capable of interacting with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated promising activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Notably, certain thiazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and inducers of apoptosis, making them attractive candidates for further investigation in cancer drug discovery.[2][4][5]

This document details various synthetic strategies for the preparation of thiazolo[4,5-d]pyrimidines from 2-aminothiazoles, including one-pot, multi-component, and solid-phase synthesis approaches.[4][6][7][8]

Synthetic Methodologies

The synthesis of the thiazolo[4,5-d]pyrimidine core from 2-aminothiazole derivatives generally involves the construction of the pyrimidine ring onto the thiazole scaffold. Common strategies include cyclocondensation reactions with various reagents.

General Synthetic Workflow

Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminothiazole 2-Aminothiazole Cyclocondensation Cyclocondensation 2-Aminothiazole->Cyclocondensation Reagents Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Cyclocondensation->Thiazolo[4,5-d]pyrimidine Formation

Caption: General workflow for the synthesis of thiazolo[4,5-d]pyrimidines.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol is adapted from a method for the efficient synthesis of fused thiazole-pyrimidines.[4]

Materials:

  • Thiourea

  • α-Haloketone (e.g., chloroacetone)

  • Dialkyl acetylenedicarboxylate (e.g., Dimethyl acetylenedicarboxylate - DMAD)

  • Ethanol

Procedure:

  • To a solution of thiourea (1 mmol) and α-haloketone (1 mmol) in ethanol (10 mL), add dialkyl acetylenedicarboxylate (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure thiazolo[3,2-a]pyrimidine derivative.

Protocol 2: Synthesis of 7-Chloro-Substituted Thiazolo[4,5-d]pyrimidines

This protocol describes the synthesis of 7-chloro-thiazolo[4,5-d]pyrimidines, which are key intermediates for further functionalization.[9]

Materials:

  • 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][9]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • A mixture of the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (1 mmol) and phosphorus oxychloride (5 mL) is prepared in a round-bottom flask.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into 200 mL of ice-water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure 7-chloro derivative.

Protocol 3: Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidine Library

Solid-phase synthesis allows for the rapid generation of a library of derivatives.[6][7][8]

Materials:

  • Merrifield resin

  • 4-Amino-N-(2,4-dimethoxybenzyl)-2-mercaptothiazole-5-carboxamide

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Various aldehydes

  • Iodine (catalyst)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Various amines

Procedure:

  • Resin Loading: Swell Merrifield resin in DMF and react with 4-amino-N-(2,4-dimethoxybenzyl)-2-mercaptothiazole-5-carboxamide to attach the scaffold to the solid support.

  • Deprotection: Remove the 2,4-dimethoxybenzyl protecting group using TFA in CH₂Cl₂.

  • Cyclization: React the resin-bound aminothiazole with an aldehyde in the presence of a catalytic amount of iodine to form the thiazolo-pyrimidinone ring.

  • Amination: Introduce diversity by reacting the cyclized product with various amines using the BOP coupling reagent.

  • Cleavage: Cleave the final product from the resin to obtain the desired thiazolo[4,5-d]pyrimidine derivatives.

Quantitative Data Summary

The following tables summarize the yields and melting points for representative thiazolo[4,5-d]pyrimidine derivatives synthesized via the described methods.

Table 1: Yields of 7-Chloro-3-substituted-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thiones [9]

CompoundR-groupYield (%)Melting Point (°C)
3a Ethyl6066-67
3b Phenyl72147-148
3e 4-Fluorophenyl72147-148

Table 2: Yields of 7-Amino-3-phenyl-5-(trifluoromethyl)[4][9]thiazolo[4,5-d]pyrimidine-2(3H)-thiones [9]

CompoundAmino-groupYield (%)Melting Point (°C)
4a Methylamino65197-198
4b Ethylamino70217-218

Biological Activity and Signaling Pathways

Anticancer Activity: EGFR Inhibition and Apoptosis Induction

Several thiazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][4][5] Inhibition of EGFR blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ThiazoloPy Thiazolo[4,5-d]pyrimidine Derivatives ThiazoloPy->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thiazolo[4,5-d]pyrimidine derivatives.

Furthermore, these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Regulation cluster_Caspase Caspase Cascade ThiazoloPy Thiazolo[4,5-d]pyrimidine Derivatives Bax Bax (Pro-apoptotic) ThiazoloPy->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ThiazoloPy->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by thiazolo[4,5-d]pyrimidine derivatives.

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a diverse range of thiazolo[4,5-d]pyrimidine derivatives from 2-aminothiazole precursors. The significant biological activities exhibited by this class of compounds, particularly their anticancer properties through mechanisms such as EGFR inhibition and apoptosis induction, underscore their importance as a privileged scaffold in drug discovery. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: 4-(Trifluoromethyl)thiazol-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)thiazol-2-amine as a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and membrane permeability, making this scaffold highly attractive for the development of potent fungicides and other plant protection agents.

Application in Fungicide Synthesis: N-Phenyl-4-(trifluoromethyl)thiazol-2-amine Derivatives

Derivatives of this compound, particularly N-phenyl substituted analogs, have demonstrated significant potential as antifungal agents. These compounds are synthesized through a concise and efficient method and have shown high efficacy against various plant pathogens. The synthesis is notable for being transition-metal-free, which is advantageous for industrial-scale production.

Key Features:
  • Broad-Spectrum Activity: N-Phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives exhibit significant bactericidal and fungicidal properties.

  • High Efficacy: Certain derivatives have demonstrated up to 99% bactericidal activity against pathogens like Bacillus subtilis.[1][2][3]

  • Versatile Synthesis: The synthetic protocol allows for the generation of a diverse library of analogs with various substitutions on the phenyl ring, enabling structure-activity relationship (SAR) studies.

  • Favorable Physicochemical Properties: The presence of the trifluoromethyl group enhances the lipophilicity and stability of the molecules, which can lead to improved bioavailability and efficacy in an agricultural context.[3]

Quantitative Data Summary

The following tables summarize the yield of various synthesized N-aryl-4-(trifluoromethyl)thiazol-2-amine derivatives and their corresponding bactericidal activity against a panel of common bacteria, which can be indicative of their potential as fungicides.

Table 1: Synthesis Yield of N-Aryl-4-(trifluoromethyl)thiazol-2-amine Derivatives

Compound IDAryl SubstituentYield (%)
4a Phenyl95
4b 4-Methylphenyl92
4c 4-Methoxyphenyl89
4d 4-Fluorophenyl93
4e 4-Chlorophenyl91
4f 4-Bromophenyl88
4g 3-Methylphenyl90
4h 3-Methoxyphenyl87
4i 2-Methylphenyl85
4j 2-Methoxyphenyl82
4k 2,4-Dimethylphenyl86
4l 2,6-Dimethylphenyl80
4m 4-(Trifluoromethyl)phenyl96

Data sourced from Tian et al., "Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity".[1][2][3]

Table 2: Bactericidal Activity of Selected N-Aryl-4-(trifluoromethyl)thiazol-2-amine Derivatives

Compound IDConcentration (µg/mL)Staphylococcus aureus (% Inhibition)Salmonella enteritidis (% Inhibition)Pseudomonas aeruginosa (% Inhibition)Bacillus subtilis (% Inhibition)
4g 5085207599
2570106090
12.55054580
4h 5080157095
256585585
12.54544075

Data sourced from Tian et al., "Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity".[1][2][3]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-(trifluoromethyl)thiazol-2-amine Derivatives

This protocol describes a general and efficient method for the synthesis of N-aryl-4-(trifluoromethyl)thiazol-2-amine derivatives.[2][3]

Materials:

  • Substituted N-phenylthiourea (1 mmol)

  • 3-Bromo-1,1,1-trifluoroacetone (2 mmol)

  • Sodium carbonate (Na₂CO₃) (2 mmol)

  • 1,4-Dioxane (2 mL)

Procedure:

  • To a reaction vessel, add the substituted N-phenylthiourea (1 mmol), 3-bromo-1,1,1-trifluoroacetone (2 mmol), and sodium carbonate (2 mmol).

  • Add 1,4-dioxane (2 mL) to the mixture.

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethyl)thiazol-2-amine derivative.

Protocol 2: Evaluation of Bactericidal Activity

This protocol outlines the procedure for assessing the in vitro bactericidal activity of the synthesized compounds.

Materials:

  • Synthesized N-aryl-4-(trifluoromethyl)thiazol-2-amine derivatives

  • Bacterial strains (Staphylococcus aureus, Salmonella enteritidis, Pseudomonas aeruginosa, Bacillus subtilis)

  • Nutrient broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of the test compounds in nutrient broth to achieve the desired final concentrations (e.g., 50, 25, 12.5 µg/mL).

  • Inoculate each well with a standardized suspension of the respective bacterial strain.

  • Include positive controls (bactericide) and negative controls (solvent) for comparison.

  • Incubate the plates at the optimal growth temperature for the bacteria for a specified period (e.g., 24 hours).

  • Measure the optical density (OD) of each well using a spectrophotometer to determine bacterial growth.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD of treated well / OD of negative control well)] x 100

Visualizations

The following diagrams illustrate the key synthetic pathway and experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 N-Arylthiourea Cond Na2CO3, 1,4-Dioxane 60 °C, 10 h R1->Cond R2 3-Bromo-1,1,1-trifluoroacetone R2->Cond P N-Aryl-4-(trifluoromethyl)thiazol-2-amine Cond->P Yields up to 96%

Caption: Synthesis of N-Aryl-4-(trifluoromethyl)thiazol-2-amine.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation S1 Reaction Setup S2 Reaction Monitoring (TLC) S1->S2 S3 Purification (Column Chromatography) S2->S3 B1 Preparation of Compound Dilutions S3->B1 Synthesized Compounds B2 Bacterial Inoculation B1->B2 B3 Incubation B2->B3 B4 Data Analysis (% Inhibition) B3->B4

References

Application Notes: Derivatization Reactions of the Amino Group in 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous clinically significant drugs, including anticancer agents like Dasatinib.[1] Derivatization of the exocyclic 2-amino group is a critical strategy for modulating the pharmacological properties of these compounds. This allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][2][3] These modifications can influence the compound's potency, selectivity, bioavailability, and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the most common derivatization reactions of the 2-amino group on the thiazole ring.

Acylation

Acylation of the 2-amino group of thiazoles is a fundamental and widely used derivatization technique to introduce a variety of acyl groups, forming amide bonds. This reaction is typically achieved by treating the 2-aminothiazole with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

Data Presentation: Acylation Reactions

Acylating Agent2-Aminothiazole SubstrateBase/SolventConditionsYield (%)Reference
Acetyl chloride2-aminothiazoleDry AcetoneReflux, 2hNot specified, solid product obtained[1]
Benzoyl chloride2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[1][4]
3-(trifluoromethyl)benzoyl chlorideThioamide Grignard productDCM, THF50°C, 30 min; RT60-77[1]
2-hydroxyaroyl chlorides2-amino-4-halothiazoles (Boc-protected)Not specifiedMild deprotection stepGood[2]
Various acyl halides2-aminothiazoleDry PyridineNot specifiedHigh[4]

Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide

This protocol describes the acylation of 2-aminothiazole using acetyl chloride.

Materials:

  • 2-aminothiazole

  • Acetyl chloride

  • Dry Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-aminothiazole in dry acetone.

  • Slowly add an equimolar amount of acetyl chloride to the solution.

  • Reflux the reaction mixture for 2 hours.[1]

  • After cooling, the solid product precipitates.

  • Collect the product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Visualization: Acylation of 2-Aminothiazole

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 2-Aminothiazole Product1 N-Acyl-2-aminothiazole Reactant1->Product1 Reactant2 Acyl Halide (R-CO-X) Reactant2->Product1 Condition1 Base (e.g., Pyridine) Condition2 Solvent (e.g., Acetone) Product2 HX G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 2-Aminothiazole Product1 N-Sulfonyl-2-aminothiazole Reactant1->Product1 Reactant2 Sulfonyl Chloride (R-SO2-Cl) Reactant2->Product1 Condition1 Base (e.g., NaOAc) Condition2 Solvent (e.g., Water) Product2 HCl G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 2-Aminothiazole Product1 N-(thiazol-2-yl)urea Reactant1->Product1 Reactant2 Isocyanate (R-N=C=O) Reactant2->Product1 Condition1 Solvent (e.g., THF) Condition2 Room Temperature G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reductant Reducing Agent cluster_product Product Reactant1 2-Aminothiazole Intermediate1 Imine Reactant1->Intermediate1 Reactant2 Aldehyde/Ketone Reactant2->Intermediate1 Product1 N-Alkyl-2-aminothiazole Intermediate1->Product1 Reductant [H] (e.g., NaBH4) Reductant->Product1 G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 2-Aminothiazole Product1 Imidazo[2,1-b]thiazole Reactant1->Product1 Reactant2 α-Haloketone Reactant2->Product1 Condition1 Solvent (e.g., Ethanol) Condition2 Heat G Start Start: 2-Aminothiazole Substrate Reaction Reaction Setup: - Dissolve in appropriate solvent - Add derivatizing agent and base (if needed) Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup / Extraction Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification: - Recrystallization or - Column Chromatography SolventRemoval->Purification Characterization Characterization: - NMR, MS, IR - Melting Point Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

References

Application Notes and Protocols: In-vitro Antimicrobial Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in-vitro antimicrobial screening of thiazole derivatives, a class of heterocyclic compounds with significant potential in the development of new antimicrobial agents. The following sections outline the methodologies for determining the antimicrobial efficacy of these compounds against a panel of clinically relevant bacteria and fungi.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The antimicrobial potential of novel thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition against various microorganisms. Below are representative data tables summarizing the activity of different thiazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference Compound
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Thiazole Derivative 1125-150[1]28.8 (µM)[2]150-200[1]
Thiazole-Quinolinium 4a4MRSA: Good Activity[3]-NDM-1 E. coli: Good Activity[3]
Thiazole-Quinolinium 4b4MRSA: Good Activity[3]-NDM-1 E. coli: Good Activity[3]
Isatin-Thiazole 7fMRSA: Best Activity[4]--
Isatin-Thiazole 7b, 7d, 14b--Potent Activity[4]
2-phenylacetamido-thiazole 161.56-6.25[5]1.56-6.25[5]1.56-6.25[5]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7]

Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives against Bacterial Strains

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference Compound
Staphylococcus aureus (MBC in µg/mL)Bacillus cereus (MBC in mg/mL)Escherichia coli (MBC in mg/mL)
Heteroaryl(aryl) Thiazole 3--0.47-0.94[8]
Heteroaryl(aryl) Thiazole 4--0.23[8]
Heteroaryl(aryl) Thiazole 9-0.23[8]-

Note: MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9] It is identified by determining the lowest concentration that reduces the viability of the initial bacterial inoculum by ≥99.9%.[9]

Table 3: Antifungal Activity of Thiazole Derivatives

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference Compound
Fluconazole (µg/mL)
2-hydrazinyl-4-phenyl-1,3-thiazole 7a7.81[10]-15.62[10]
2-hydrazinyl-4-phenyl-1,3-thiazole 7e3.9[10]-15.62[10]
Isatin-Thiazole 7h, 11fEquivalent to Nystatin[4]--
Benzo[d]thiazole 13-50-75[1]Ketoconazole (10 µg/mL)[1]
Benzo[d]thiazole 14-50-75[1]Ketoconazole (10 µg/mL)[1]

Experimental Protocols

Detailed methodologies for the primary in-vitro antimicrobial screening assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.[6][11]

Materials:

  • 96-well microtiter plates[7]

  • Test thiazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria[12] or RPMI-1640 medium for fungi

  • Sterile saline or broth

  • 0.5 McFarland standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Thiazole Derivative Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilutions are made in the appropriate broth.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[6]

  • Serial Dilutions: Add 100 µL of the thiazole derivative stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.[6]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), select several colonies of the test microorganism.[6]

    • Suspend the colonies in sterile saline or broth.[6]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the total volume to 200 µL.[6]

  • Controls:

    • Growth Control: Well containing broth and inoculum, but no thiazole derivative.[7]

    • Sterility Control: Well containing only broth.[7]

    • Positive Control: Wells with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria[6] or at a suitable temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) in the well.[7]

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[13]

Materials:

  • Mueller-Hinton Agar (MHA) plates[14]

  • Sterile filter paper disks (6 mm)[14]

  • Test thiazole derivatives

  • Standard antibiotic disks

  • Bacterial strains

  • Sterile saline or broth

  • 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension.[13]

    • Rotate the swab against the side of the tube to remove excess fluid.[13]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the thiazole derivative solution.

    • Using sterile forceps, place the impregnated disks and standard antibiotic disks on the inoculated agar surface.[14]

    • Gently press each disk to ensure complete contact with the agar.[16]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration at which the antimicrobial agent is bactericidal.[17]

Procedure:

  • Subculturing from MIC wells: Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).[9]

  • Plating: Using a sterile loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these clear wells and plate it onto a fresh MHA plate.[18]

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[9] This is determined by observing the plate with the lowest concentration that shows no bacterial growth.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows described in this document.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_confirmation Confirmatory Assay cluster_results Data Analysis Compound_Prep Thiazole Derivative Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay MBC Determination MIC_Assay->MBC_Assay Subculture from clear wells MIC_Value MIC Value (µg/mL) MIC_Assay->MIC_Value Zone_of_Inhibition Zone of Inhibition (mm) Disk_Diffusion->Zone_of_Inhibition MBC_Value MBC Value (µg/mL) MBC_Assay->MBC_Value Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate serial_dilute Perform 2-fold serial dilution of compound prep_plate->serial_dilute prep_inoculum Prepare standardized microbial inoculum serial_dilute->prep_inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plate (16-20h, 35°C) controls->incubate read_results Read results for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Agar_Disk_Diffusion_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate_plate Inoculate MHA plate to create a lawn prep_inoculum->inoculate_plate dry_plate Allow plate to dry inoculate_plate->dry_plate apply_disks Apply compound-impregnated disks to agar surface dry_plate->apply_disks incubate Incubate plate (16-24h, 35°C) apply_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones interpret_results Interpret susceptibility measure_zones->interpret_results end End interpret_results->end

References

Application Notes and Protocols: Molecular Docking Studies of 4-(Trifluoromethyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of molecular docking studies performed on 4-(Trifluoromethyl)thiazol-2-amine analogs and related derivatives. The content includes quantitative data from various studies, detailed protocols for performing molecular docking, and visualizations of experimental workflows and relevant biological pathways. This information is intended to guide researchers in the design and virtual screening of novel therapeutic agents based on this chemical scaffold.

Application Note 1: Antimicrobial Activity of Thiazol-2-Amine Analogs

Thiazole derivatives, including those with trifluoromethyl groups, have been investigated for their potential as antimicrobial agents. Molecular docking studies suggest these compounds can bind effectively to the active sites of essential bacterial enzymes, disrupting their function and inhibiting bacterial growth.[1] One study identified N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine as a particularly potent analog against several pathogenic bacteria.[1] Docking simulations indicated that this class of compounds could inhibit enzymes such as Enoyl ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase.[1]

Table 1: Antimicrobial Activity of a Potent Thiazol-2-Amine Analog (Compound 8C)

Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL Zone of Inhibition (ZOI) in mm
E. coli 6.25 22.5
S. typhi 25 21.5
P. aeruginosa 25 18

Data sourced from a study on novel thiazol-2-amines.[1]

Application Note 2: Thiazole Derivatives as Topoisomerase II Inhibitors for Cancer Therapy

Certain thiazolo[3,2-a]pyrimidine derivatives containing a trifluoromethylphenyl group have demonstrated significant potential as anticancer agents by inhibiting Topoisomerase II (Topo II).[2][3] Compound 4c from one such study, which incorporates this moiety, was found to be a more potent Topo II inhibitor than the standard chemotherapeutic drugs Etoposide and Doxorubicin.[3] Molecular docking analyses confirmed that these compounds fit properly within the Topo II active site, providing a structural basis for their potent inhibitory activity and suggesting a promising avenue for the development of new anticancer drugs.[3]

Table 2: In Vitro Inhibitory Activity against Topoisomerase II

Compound Target IC₅₀ (µM)
Compound 4c Topoisomerase II 0.23 ± 0.01
Etoposide (Standard) Topoisomerase II 0.32 ± 0.02
Doxorubicin (Standard) Topoisomerase II 0.83 ± 0.06

Data from a study on thiazolo[3,2-a] pyrimidines as anticancer agents.[3]

Application Note 3: Allosteric Inhibition of Viral Proteases by Thiazol-2-Amine Analogs

Proline-based small molecules featuring a trifluoromethyl substituent have been developed as allosteric inhibitors of NS2B/NS3 serine proteases from the Dengue (DENV) and Zika (ZIKV) viruses.[4] These proteases are crucial for viral replication. Docking studies targeting the DENV protease (PDB ID: 2FOM) revealed that derivatives with an S-proline configuration and a meta-positioned trifluoromethyl group were the most effective.[4] The docking scores correlated well with the experimental inhibition data, validating the computational model and providing insight into the structure-activity relationship.[4]

Table 3: Docking Scores and Inhibitory Activity against DENV NS2B/NS3 Protease

Compound Configuration Docking Score (kcal/mol) IC₅₀ (µM)
Compound 3 (meta-CF₃) S-proline -9.6 5.0
Compound 18 (meta-CF₃) S-pipecolic acid -7.2 > 50
Compound 24 (meta-CF₃) R-pipecolic acid -9.6 15.6

Data sourced from a study on allosteric inhibitors of DENV and ZIKV proteases.[4]

Protocols for Molecular Docking Studies

The following is a generalized protocol for performing molecular docking studies, adaptable for various software packages like AutoDock, Molegro, or UCSF Chimera.[5][6][7][8]

Protocol 1: Preparation of Receptor and Ligand
  • Receptor Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[7][8]

    • Prepare the Receptor: Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file.[9][10]

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining correct ionization and tautomeric states.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[6]

    • Save the File: Save the prepared receptor structure in a suitable format, such as PDBQT for AutoDock.[6]

  • Ligand Preparation:

    • Obtain Ligand Structure: Draw the 2D structure of the this compound analog using chemical drawing software or obtain it from a database like PubChem.

    • Convert to 3D: Convert the 2D structure to a 3D conformation.

    • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field to obtain a stable, low-energy conformation.

    • Define Torsion Angles: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Save the File: Save the prepared ligand in the appropriate format (e.g., PDBQT).[6]

Protocol 2: Docking Simulation (Using AutoDock Vina as an Example)
  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a "grid box" that encompasses the active site or binding pocket of the receptor.[8]

    • The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by identifying key active site residues.[5]

  • Configuration File:

    • Create a configuration file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness.

  • Running the Docking Simulation:

    • Execute the docking program (e.g., Vina) from the command line, providing the configuration file as input.[8]

    • The software will use a scoring function and a search algorithm (like the Lamarckian genetic algorithm) to explore different binding poses of the ligand within the receptor's active site and calculate their binding affinities.[6]

Protocol 3: Analysis of Docking Results
  • Examine Binding Affinity:

    • The primary output is the binding affinity (or docking score), typically in kcal/mol. A lower (more negative) value indicates a stronger, more favorable binding interaction.[7]

  • Visualize Binding Poses:

    • Load the docked complex (receptor and the predicted ligand poses) into a molecular visualization tool like PyMOL, UCSF Chimera, or Biovia Discovery Studio.[5][7]

    • Analyze the top-ranked poses to understand the orientation of the ligand in the active site.

  • Identify Key Interactions:

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor.[9] This analysis is critical for understanding the molecular basis of the binding and for guiding further lead optimization.

Visualizations

The following diagrams illustrate common workflows and concepts relevant to molecular docking studies.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Obtain Receptor (PDB) Prep_P Prepare Receptor (.pdbqt) PDB->Prep_P Clean, Add H+ LIG_DB Obtain Ligand (Database/Draw) Prep_L Prepare Ligand (.pdbqt) LIG_DB->Prep_L 2D to 3D, Minimize Grid Define Grid Box (Active Site) Prep_P->Grid Dock Run Docking Algorithm (e.g., Vina) Prep_L->Dock Grid->Dock Scores Rank Poses by Binding Affinity Dock->Scores Visualize Visualize Interactions (PyMOL, Chimera) Scores->Visualize SAR Guide SAR & Optimization Visualize->SAR

Caption: A generalized workflow for molecular docking studies.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_activity Scaffold Core Scaffold (Thiazol-2-amine) R1 R1 Group (e.g., 4-Trifluoromethyl) Scaffold->R1 R2 R2 Group (e.g., Phenyl Analogs) Scaffold->R2 DockingScore Improved Docking Score R1->DockingScore Modify & Test R2->DockingScore Modify & Test IC50 Lower IC50 / Ki DockingScore->IC50 Correlates With

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

G cluster_pathway Inhibition of Cell Proliferation Pathway DNA DNA Supercoils TopoII Topoisomerase II DNA->TopoII binds to RelaxedDNA Relaxed DNA for Replication TopoII->RelaxedDNA induces relaxation Apoptosis Apoptosis TopoII->Apoptosis DNA damage leads to Replication DNA Replication RelaxedDNA->Replication Proliferation Cell Proliferation Replication->Proliferation Inhibitor Thiazole Analog (e.g., Compound 4c) Inhibitor->TopoII Inhibits

Caption: Simplified pathway showing Topoisomerase II inhibition.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Trifluoromethyl)thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Trifluoromethyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this typically involves reacting 3-bromo-1,1,1-trifluoroacetone with thiourea.[1]

Q2: What are the starting materials for the Hantzsch synthesis of this compound?

A2: The key starting materials are an α-haloketone, specifically 3-bromo-1,1,1-trifluoroacetone, and a thioamide, most commonly thiourea.

Q3: What is the general mechanism of this reaction?

A3: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of 3-bromo-1,1,1-trifluoroacetone. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.

Q4: Are there alternative methods for synthesizing trifluoromethylated thiazoles?

A4: Yes, other methods exist, although they are less common for this specific compound. These can include reactions involving trifluoroacetyldiazomethane with thiourea in the presence of a Lewis acid like BF₃·OEt₂.[2] Other strategies for creating fluorinated azoles are also being explored in research.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: 3-bromo-1,1,1-trifluoroacetone can degrade over time. Thiourea may contain impurities. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Insufficient reaction time: The reaction may not have proceeded to completion.1. Ensure the α-haloketone is fresh or has been stored properly. Use high-purity thiourea. 2. Gradually increase the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Conversely, if side products are observed, try lowering the temperature. 3. Use a slight excess of thiourea (e.g., 1.1-1.5 equivalents) to ensure complete consumption of the α-haloketone.[4] 4. Monitor the reaction by TLC until the starting material is consumed.
Formation of Side Products/Impurities 1. Side reactions of thiourea: Thiourea can be unstable under certain conditions, leading to byproducts. 2. Competing reactions: In some cases, side reactions between the reactants can occur. 3. Decomposition of the product: The trifluoromethyl group can sometimes be susceptible to degradation under harsh basic or acidic conditions.1. Consider running the reaction under neutral or slightly basic conditions. 2. Optimizing the order of addition of reagents can sometimes mitigate side reactions. 3. Ensure the workup and purification steps are performed under mild conditions. Avoid prolonged exposure to strong acids or bases.
Difficulty in Product Isolation/Purification 1. Product is soluble in the workup solvent: The product may not precipitate as expected. 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. If the product does not precipitate upon addition of water, try neutralizing the solution with a mild base like sodium bicarbonate.[4] If it remains in solution, extract with an appropriate organic solvent. 2. Add brine (saturated NaCl solution) to help break up emulsions. 3. Optimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • 3-bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (5% w/v solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Impact of Reaction Conditions on Yield (Illustrative)

Parameter Condition A Condition B Condition C
Solvent EthanolAcetonitrileDMF
Temperature Reflux60 °C80 °C
Base NoneNaHCO₃Et₃N
Yield (%) Typical Range: 70-85%Typical Range: 75-90%Typical Range: 65-80%

Note: The yields presented are illustrative and can vary based on the specific reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-bromo-1,1,1-trifluoroacetone reaction Hantzsch Synthesis (e.g., in Ethanol, Reflux) start1->reaction start2 Thiourea start2->reaction workup Precipitation in Water reaction->workup neutralize Neutralization (NaHCO₃) workup->neutralize filtration Filtration neutralize->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: Experimental workflow for the Hantzsch synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Check Starting Material Quality start->q1 s1 Use Fresh/Pure Reagents q1->s1 Poor q2 Optimize Reaction Temperature q1->q2 Good s1->q2 s2 Adjust Temperature & Monitor by TLC q2->s2 Suboptimal q3 Verify Stoichiometry q2->q3 Optimal s2->q3 s3 Use Slight Excess of Thiourea q3->s3 Incorrect end Improved Yield q3->end Correct s3->end

Caption: Troubleshooting logic for low reaction yield.

References

How to increase yield in the synthesis of substituted 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 2-aminothiazoles?

The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea, to form the 2-aminothiazole ring.[1][2] It is a reliable method, often providing high yields with accessible starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction that results in the aromatic thiazole ring.[1]

Q3: What are some common causes of low yields in the Hantzsch synthesis?

Low yields can be attributed to several factors including suboptimal reaction conditions (temperature, time), impure starting materials, incorrect stoichiometry, and the formation of side products.[3] The purity of reactants and solvents is critical, as impurities can lead to unwanted side reactions.[4]

Q4: Are there alternative, "greener" methods for this synthesis?

Yes, modern approaches focus on sustainability and efficiency. Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times from hours to minutes and often improves yields.[2][3][5] One-pot syntheses using catalysts and environmentally benign solvents are also gaining prominence.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Question: My reaction shows a significant amount of unreacted starting materials even after the recommended reaction time. What should I do?

  • Answer: Incomplete conversion is a common problem. Consider the following adjustments:

    • Increase Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[1][3] If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress using Thin Layer Chromatography (TLC).

    • Extend Reaction Time: It's possible the reaction simply needs more time to reach completion. Monitor the reaction at regular intervals to determine the optimal duration.

    • Check Reagent Purity: Impurities in the α-haloketone or thioamide can inhibit the reaction.[4] Ensure the purity of your starting materials.

    • Solvent Choice: The solvent plays a crucial role. Polar protic solvents like ethanol and methanol are commonly used and often effective.[1][4] However, screening different solvents can sometimes lead to significant improvements.

Issue 2: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

  • Answer: Side product formation can be minimized by carefully controlling the reaction conditions.

    • Avoid Excessively High Temperatures: While heating is often necessary, excessive heat can lead to decomposition and the formation of side products.

    • Control Acidity: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[3][8] Maintaining neutral or slightly basic conditions during workup can help avoid this.

    • Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can sometimes lead to side reactions.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: My product is not precipitating out of the solution during workup, or it is difficult to purify. What are some potential solutions?

  • Answer:

    • Precipitation: 2-aminothiazoles are often precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[9] This neutralizes the hydrohalide salt of the product, reducing its solubility in water.[10] If precipitation does not occur, it may be due to the specific solubility of your substituted product. Extraction with an organic solvent may be necessary.

    • Purification: If the crude product is not pure enough after filtration, recrystallization or column chromatography are common purification methods.[11][12] For purification of 2-aminothiazole itself, a method involving reaction with sulfur dioxide to form a less soluble bisulfite adduct has been reported.[13]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various synthetic protocols for substituted 2-aminothiazoles.

Table 1: Effect of Solvent and Temperature on Yield (Conventional Heating)

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol1000.5High[1][9]
Substituted AcetophenonesThioureaEthanol80VariesHigh[6]
2-AcetylbenzimidazolesThioureaEthanolRefluxN/AHigh[14][15]
Substituted BenzaldehydesThiourea & 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneEthanol/Water (1:1)RefluxN/A87[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

α-Haloketone DerivativeThioamide DerivativeMethodTemperature (°C)TimeYield (%)Reference
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaConventionalReflux8 hLower[16]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMicrowave9030 min95[16]
Substituted AcetophenoneThioureaMicrowaveN/AN/AGood to Excellent[5]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[9]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst

This protocol describes a greener, one-pot synthesis of 2-aminothiazole derivatives.[6]

  • Reaction Setup: In a suitable reaction vessel, add the substituted acetophenone (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 catalyst (0.01 g) to ethanol (3.0 mL).

  • Stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by TLC.

  • Thioamide Addition: Add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction completion by TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the magnetic nanocatalyst using an external magnet.

  • Workup: Add a 10% sodium bicarbonate solution to the mixture to neutralize it, which should cause the product to precipitate.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the collected solid with water and ethanol, then dry in an oven to obtain the pure substituted 2-aminothiazole.[6]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_analysis Analysis start Combine α-Haloketone & Thioamide add_solvent Add Solvent (e.g., Ethanol) start->add_solvent heat Heat and Stir add_solvent->heat cool Cool to Room Temperature heat->cool precipitate Pour into Na2CO3(aq) to Precipitate cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash dry Air Dry Product wash->dry yield Calculate Yield dry->yield

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

troubleshooting_yield cluster_conversion Check Conversion cluster_side_products Check for Side Products cluster_isolation Check Isolation node_sol node_sol start Low Product Yield? q_conversion Starting Material Remaining? start->q_conversion q_side_products Multiple Spots on TLC? start->q_side_products q_precipitate Product Not Precipitating? start->q_precipitate sol_temp Increase Temperature q_conversion->sol_temp Yes sol_time Increase Reaction Time q_conversion->sol_time Yes sol_purity Check Reagent Purity q_conversion->sol_purity Yes sol_temp_control Optimize Temperature q_side_products->sol_temp_control Yes sol_ph Control pH during Workup q_side_products->sol_ph Yes sol_extract Extract with Organic Solvent q_precipitate->sol_extract Yes sol_purify Recrystallize or Column Chromatography q_precipitate->sol_purify If Impure

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-(Trifluoromethyl)thiazol-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil and won't solidify. How can I proceed with purification?

A1: Oily crude products can be challenging. This may be due to the presence of residual solvent or impurities that lower the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try trituration with a non-polar solvent like hexanes or pentane to induce solidification. If this fails, column chromatography is the recommended next step for purification.

Q2: I'm having trouble separating my product from a close-running impurity on the TLC plate. What can I do?

A2: The presence of a trifluoromethyl group can significantly alter the polarity of the molecule compared to non-fluorinated analogs. If you are struggling with separation, consider the following:

  • Adjusting the solvent system: A shallow gradient elution during column chromatography can improve separation.

  • Alternative stationary phase: While silica gel is common, for fluorinated compounds, a fluorinated stationary phase or a different type of stationary phase like alumina might provide better separation.

  • Use of additives: For basic compounds like amines, adding a small amount of a volatile base such as triethylamine to the eluent can improve peak shape and separation on silica gel by neutralizing acidic sites.

Q3: My yield is very low after purification. What are the common causes?

A3: Low yield can result from several factors:

  • Incomplete reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC.

  • Loss during work-up: Acid-base extractions must be performed carefully to avoid loss of product. Ensure the pH is adjusted correctly to either protonate or deprotonate the amine for efficient extraction.

  • Suboptimal purification conditions: For recrystallization, using too much solvent will result in a lower yield. For column chromatography, improper selection of eluent can lead to poor separation and loss of product in mixed fractions.

Troubleshooting Common Purification Problems

Problem Possible Cause(s) Recommended Solution(s)
Poor separation in column chromatography - Inappropriate solvent system polarity.- Co-elution with a structurally similar impurity (e.g., a regioisomer from synthesis).- Acidic sites on silica gel causing peak tailing.- Optimize the eluent system using TLC. Try a less polar or more polar solvent mixture.- Employ a very shallow gradient elution.- Consider a different stationary phase (e.g., alumina or a bonded phase).- Add 0.1-1% triethylamine to your eluent to neutralize acidic sites on the silica gel.
Oiling out during recrystallization - The solution is supersaturated.- The cooling rate is too fast.- The chosen solvent is not ideal.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool very slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Experiment with a different solvent or a binary solvent system (e.g., ethanol/water).
Formation of an inseparable regioisomer The Hantzsch thiazole synthesis can sometimes produce the 3-substituted 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[1]- Carefully control the pH during the synthesis; neutral conditions typically favor the desired 2-aminothiazole.[1]- Separation of these isomers can be very challenging and may require specialized chromatography, such as preparative HPLC.
Product is colored Presence of colored impurities from the reaction.- During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound by common laboratory techniques. The data presented is based on typical results for structurally similar aminothiazoles and should be considered as a general guide.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Notes
Recrystallization 70-85%>98%60-80%Effective for removing less soluble or more soluble impurities. Solvent selection is critical.
Silica Gel Column Chromatography 50-85%>99%70-90%Highly effective for a wide range of impurities, including those with similar polarity.
Acid-Base Extraction 50-85%90-95%85-95%Good for removing neutral or acidic impurities, but may not remove basic impurities. Often used as a preliminary purification step.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is substantially pure (>80%).

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely with stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the crystallization mixture).

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for purifying crude this compound containing a variety of impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack the column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Start the elution with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane. If peak tailing is observed, 0.1% triethylamine can be added to the eluent.

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the purification workflow and troubleshooting logic.

experimental_workflow crude Crude this compound assess_purity Assess Purity (TLC/NMR) crude->assess_purity high_purity High Purity (>80%) assess_purity->high_purity Yes low_purity Low to Medium Purity (<80%) assess_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography acid_base_extraction Acid-Base Extraction (Optional Pre-purification) low_purity->acid_base_extraction pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->column_chromatography characterization Characterization (NMR, MS, m.p.) pure_product->characterization

Caption: General workflow for the purification of this compound.

troubleshooting_purification start Purification Issue issue What is the issue? start->issue poor_sep Poor Separation (Column) issue->poor_sep Column oiling_out Oiling Out (Recrystallization) issue->oiling_out Recrystallization low_yield Low Yield issue->low_yield General action_poor_sep1 Adjust Eluent Polarity poor_sep->action_poor_sep1 action_oiling_out1 Cool Slowly / Scratch Flask oiling_out->action_oiling_out1 action_low_yield1 Check Reaction Completion low_yield->action_low_yield1 action_poor_sep2 Add Triethylamine to Eluent action_poor_sep1->action_poor_sep2 action_poor_sep3 Change Stationary Phase action_poor_sep2->action_poor_sep3 action_oiling_out2 Add Seed Crystal action_oiling_out1->action_oiling_out2 action_oiling_out3 Change Solvent System action_oiling_out2->action_oiling_out3 action_low_yield2 Optimize Work-up pH action_low_yield1->action_low_yield2 action_low_yield3 Minimize Solvent in Recrystallization action_low_yield2->action_low_yield3

Caption: Troubleshooting decision tree for purification issues.

References

Identifying and minimizing side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side products in your experiments.

Troubleshooting Guides

This section addresses common problems encountered during thiazole synthesis, particularly the widely used Hantzsch synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low yields in Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis can also be explored for potentially faster reaction times and higher yields.[1]
Degradation of Reactants or Product Excessive heat can lead to the decomposition of reactants or the desired thiazole product. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Incorrect Stoichiometry An improper ratio of reactants can limit the yield. It is common to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[2]
Poor Quality of Starting Materials Impurities in the α-haloketone or thioamide can significantly interfere with the reaction. Ensure the purity of your starting materials. For instance, α-haloketones can often be purified by vacuum distillation.
Suboptimal Solvent Choice The solvent can greatly influence reaction rates and yields. While alcohols like methanol and ethanol are common, exploring other solvents or even solvent-free conditions may be beneficial.[1]

Issue 2: Formation of Multiple Products (Side Reactions)

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the most common byproducts in Hantzsch thiazole synthesis and how can I minimize them?

A: The formation of multiple products is a frequent challenge. The two most common side products are isomeric thiazoles and bis-thiazoles.

Side ProductFormation Conditions & Minimization Strategies
Isomer Formation (2-imino-2,3-dihydrothiazole) This is particularly common when using N-monosubstituted thioureas under acidic conditions.[3] The reaction can proceed through two different cyclization pathways, leading to the desired 2-(substituted amino)thiazole and the isomeric 2-imino-2,3-dihydrothiazole. To minimize the formation of the imino isomer, maintain neutral or slightly basic reaction conditions.
Bis-Thiazole Formation Bis-thiazolyl sulfides can form, especially if the reaction conditions promote the reaction of a synthesized thiazole with remaining starting materials or intermediates. This can sometimes be addressed by carefully controlling the stoichiometry and ensuring a slight excess of the thioamide to consume the α-haloketone. Purification via column chromatography may be necessary to separate the desired monomeric thiazole from the bis-thiazole byproduct.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between the desired 2-(substituted amino)thiazole and the isomeric 2-imino-2,3-dihydrothiazole side product?

A1: These isomers can be distinguished using spectroscopic methods. For example, in ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two isomers.[3] Infrared (IR) spectroscopy of their trifluoroacetate derivatives also shows distinct differences in the carbonyl (CO) stretching bands.[3]

Q2: What is the best way to purify my thiazole product if I have side products?

A2: The purification method depends on the nature of the product and impurities.

  • Precipitation/Recrystallization: Many 2-aminothiazole products are poorly soluble in water.[2] After the reaction, pouring the mixture into a weak base solution (e.g., 5% sodium carbonate) can precipitate the product, which can then be collected by filtration.[2] Recrystallization from a suitable solvent (e.g., ethanol/water) can further purify the product.

  • Column Chromatography: If precipitation and recrystallization are insufficient to separate the desired product from side products, column chromatography on silica gel is a common and effective method. A solvent system such as hexane-ethyl acetate is often used for elution.

Q3: Are there alternative synthesis methods to the Hantzsch synthesis that might produce fewer side products?

A3: Yes, several other methods for synthesizing thiazoles exist, which may be advantageous depending on the desired substitution pattern and the challenges encountered with the Hantzsch method. These include:

  • Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[4][5][6] It is performed under mild conditions and can be a good alternative for synthesizing this class of thiazoles.[4][7]

  • Gabriel Synthesis: This involves the reaction of an acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[7]

  • "Green" and Catalyst-Free Methods: Many modern variations of thiazole synthesis focus on environmentally benign conditions, such as using microwave irradiation, ultrasonic irradiation, or solvent-free reactions.[1][8] These methods can sometimes offer higher yields and purity with shorter reaction times.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Formation in Hantzsch Synthesis

The following table summarizes the product distribution in the reaction of an α-haloketone with an N-monosubstituted thiourea under different acidic conditions, demonstrating the impact on the formation of the 2-imino-2,3-dihydrothiazole side product.

Reaction ConditionsYield of 2-(substituted amino)thiazole (%)Yield of 2-imino-2,3-dihydrothiazole (%)
Neutral SolventExclusive productNot formed
10M-HCl-EtOH (1:2), 80°C, 20 minVaries with substrateUp to 73% in favorable cases[3]

Data is generalized from findings where acidic conditions were shown to significantly favor the formation of the 2-imino isomer.[3]

Experimental Protocols

Key Experiment: Monitoring Hantzsch Thiazole Synthesis by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of the reaction and identify the formation of products and potential side products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 50% ethyl acetate / 50% hexane)

  • UV lamp for visualization

  • Capillary tubes for spotting

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • At regular intervals during your reaction (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto the baseline of a TLC plate. Also spot the starting materials (α-haloketone and thioamide) as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new spot for the thiazole product indicate the reaction is proceeding. The presence of multiple new spots suggests the formation of side products.

Key Experiment: Purification of a 2-Aminothiazole by Precipitation

Objective: To isolate the thiazole product from the reaction mixture.

Materials:

  • Reaction mixture from Hantzsch synthesis

  • 5% Sodium carbonate solution

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Deionized water

Procedure:

  • Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.[2]

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[2]

  • Stir the mixture. The thiazole product should precipitate out of the solution.

  • Set up a Büchner funnel with filter paper for vacuum filtration.

  • Filter the mixture, collecting the solid product on the filter paper.

  • Wash the collected solid with deionized water to remove any remaining salts.[2]

  • Allow the solid to air dry on the filter paper or on a watch glass.[2]

Visualizations

Hantzsch_Side_Product_Formation cluster_reactants Reactants cluster_products Products alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate n_sub_thiourea N-Substituted Thiourea n_sub_thiourea->intermediate desired_product 2-(Substituted amino)thiazole (Desired Product) intermediate->desired_product  Neutral/Basic Conditions (N-cyclization) side_product 2-Imino-2,3-dihydrothiazole (Side Product) intermediate->side_product  Acidic Conditions (S-cyclization followed by rearrangement)

Caption: Formation of isomeric side products in Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity check_stoichiometry Verify Stoichiometry (Excess Thioamide?) check_purity->check_stoichiometry monitor_reaction Monitor Reaction (TLC) check_stoichiometry->monitor_reaction optimize_temp Optimize Temperature monitor_reaction->optimize_temp purification Purification Strategy (Precipitation/Chromatography) optimize_temp->purification success Pure Product, Improved Yield purification->success

Caption: A logical workflow for troubleshooting thiazole synthesis.

References

Technical Support Center: Synthesis of 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 4-(Trifluoromethyl)thiazol-2-amine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 3-bromo-1,1,1-trifluoroacetone, with thiourea.[1]

Q2: How can I improve the yield of my Hantzsch thiazole synthesis for this compound?

A2: Optimizing reaction conditions is crucial for enhancing the yield. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time. For many Hantzsch syntheses, polar protic solvents like ethanol or methanol are effective. Additionally, alternative energy sources such as microwave irradiation have been shown to significantly improve yields and shorten reaction times.[2]

Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?

A3: Several eco-friendly methods have been developed for thiazole synthesis. These include utilizing water as a solvent, employing reusable solid acid catalysts, and solvent-free grinding techniques. Microwave-assisted synthesis is also considered a greener approach as it often requires less energy and time.[2]

Q4: Are there any common side reactions to be aware of during this synthesis?

A4: Yes, a potential side reaction, particularly under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole byproduct. The stability of the reactants and intermediates can also influence the occurrence of other side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent. - Suboptimal reaction temperature or time. - Poor quality of starting materials (3-bromo-1,1,1-trifluoroacetone or thiourea). - Incorrect stoichiometry.- Screen different solvents (e.g., ethanol, methanol, 1,4-dioxane, or solvent mixtures). - Optimize the reaction temperature; reflux is commonly employed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Ensure the purity of your starting materials. 3-Bromo-1,1,1-trifluoroacetone can be unstable and should be handled with care. - Verify the molar ratios of your reactants; a slight excess of thiourea is sometimes used.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long. - Incorrect pH of the reaction mixture. - Decomposition of starting materials or product.- Monitor the reaction by TLC to avoid prolonged reaction times after the consumption of starting materials. - Adjust the pH of the reaction mixture. For some Hantzsch syntheses, maintaining neutral or slightly basic conditions can minimize side reactions. - Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - The product is an oil or difficult to crystallize.- After the reaction, try precipitating the product by adding a non-solvent (e.g., water) or by cooling the reaction mixture. - Employ column chromatography for purification. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. - If the product is an oil, try triturating it with a non-polar solvent to induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.[3]
Poor Reproducibility - Inconsistent reaction conditions (temperature, time, stirring rate). - Variability in the quality of reagents. - Atmospheric moisture affecting the reaction.- Strictly control all reaction parameters. - Use reagents from the same batch or of a consistent, high purity. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reagents are known to be sensitive to moisture.

Data Presentation: Solvent Effects on Thiazole Synthesis

The choice of solvent can significantly impact the yield and reaction time of the Hantzsch thiazole synthesis. Below is a summary of representative data for the synthesis of 2-aminothiazole derivatives, which can serve as a guide for optimizing the synthesis of this compound.

SolventTemperature (°C)Time (h)Yield (%)
WaterReflux5~70
MethanolReflux3.5~75
EthanolReflux3~82
1-ButanolReflux2.5~85
2-PropanolReflux2.5~80
1,4-Dioxane6010~95*

*Note: The high yield in 1,4-dioxane was reported for the synthesis of a closely related N-phenyl-4-(trifluoromethyl)thiazol-2-amine and included the use of a base (sodium carbonate).

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard procedure for the Hantzsch synthesis of 2-aminothiazole derivatives and can be adapted for this compound.

Materials:

  • 3-bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Absolute Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.1 equivalents) in absolute ethanol.

  • To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent).

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water. A precipitate should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]

Protocol 2: Purification by Column Chromatography

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., hexane or heptane).

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (3-Bromo-1,1,1-trifluoroacetone, Thiourea) reaction Hantzsch Reaction (Solvent, Heat) start->reaction precipitation Precipitation (Addition of Water) reaction->precipitation neutralization Neutralization (aq. NaHCO3) precipitation->neutralization filtration Filtration neutralization->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Final Product This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Trifluoromethylation of Thiazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the trifluoromethylation of thiazole rings. The strategic introduction of a trifluoromethyl group into heterocyclic scaffolds like thiazole is a crucial tactic in medicinal chemistry to modulate molecular properties.[1][2] However, the process can be fraught with challenges related to yield, selectivity, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my trifluoromethylation reaction on a thiazole ring resulting in low or no yield?

A: Low yields can stem from several factors. Common culprits include:

  • Reagent Instability: Oxidants like tert-butyl hydroperoxide (tBuOOH) can degrade upon storage. Using a fresh bottle is recommended. Similarly, the purity and stability of your trifluoromethylating agent are critical.

  • Inadequate Reaction Conditions: For photoredox-catalyzed reactions, ensure your light source is emitting at the correct wavelength and has sufficient intensity.[3] For all reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can be crucial to prevent side reactions.

  • Substrate Incompatibility: The functional groups on your specific thiazole substrate may interfere with the reaction. Unprotected alcohols and amines, for instance, can sometimes be problematic depending on the chosen methodology.[4]

  • Poor Reagent Choice: The electronic properties of your thiazole ring dictate the best type of trifluoromethylating agent (radical, electrophilic, or nucleophilic). A mismatch can lead to poor reactivity.

Q2: I am observing a mixture of regioisomers (e.g., C2-, C4-, and C5-trifluoromethylated thiazole). How can I improve regioselectivity?

A: Achieving high regioselectivity is a primary challenge. The outcome is governed by the inherent reactivity of the thiazole ring and the reaction conditions.

  • Innate Ring Electronics: The thiazole ring has distinct electronic properties. The C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich.[5] This influences the site of attack.

  • Reaction Type: Radical trifluoromethylation often shows different selectivity compared to electrophilic methods. For example, photoredox catalysis using CF3SO2Cl on 4-methylthiazole predominantly yields the 5-(trifluoromethyl)thiazole product.[6]

  • Solvent Effects: Regioselectivity can be fine-tuned and even reversed by changing the solvent.[4] Preliminary studies have shown that switching from a dichloromethane/water system to dimethylsulfoxide (DMSO) can completely change the major regioisomer formed.[4]

  • Substituent Effects: Existing substituents on the thiazole ring will sterically and electronically direct the incoming trifluoromethyl group.

Q3: Which trifluoromethylating reagent is best for my thiazole substrate?

A: The ideal reagent depends on your substrate's properties and the desired outcome.

  • For Radical C-H Trifluoromethylation: Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) is an inexpensive, benchtop-stable solid that serves as an excellent source for the trifluoromethyl radical.[4][7]

  • For Electrophilic Trifluoromethylation: Hypervalent iodine reagents (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents) are potent electrophilic CF3 sources suitable for various nucleophiles.[7][8] These are often effective for electron-rich heterocycles.

  • For Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane) is the most popular nucleophilic trifluoromethylating agent, often used with a fluoride source to react with electrophilic sites.[7]

Q4: What are common side products in these reactions, and how can I minimize them?

A: Two common side-reaction pathways have been identified in radical trifluoromethylations.[4]

  • Hydrogen Abstraction: The trifluoromethyl radical can abstract a hydrogen atom to form trifluoromethane (CF3H), a volatile byproduct.

  • Solvent/Additive Reactions: In reactions using tBuOOH, isobutene can be generated as a byproduct. The trifluoromethyl radical may react with this isobutene, which can then lead to undesired alkyltrifluoromethyl by-products.[4]

Minimizing these can be achieved by carefully controlling stoichiometry, the rate of addition of reagents, and optimizing solvent choice.

Q5: My reaction stalls and does not go to completion. What should I try?

A: If you observe incomplete conversion after a standard reaction time (e.g., 24 hours), it may be due to the depletion of the radical source or the oxidant. For cases of low conversion, adding a second portion of the trifluoromethylating reagent (e.g., CF3SO2Na) and the oxidant (e.g., tBuOOH) can help drive the reaction to completion.[4]

Troubleshooting Guides

Problem: Low or No Product Formation

When a reaction fails, a systematic approach is necessary to identify the cause. Use the following workflow to diagnose the issue.

Troubleshooting start Low / No Product check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Verify Conditions start->check_conditions check_substrate 3. Assess Substrate start->check_substrate analyze_byproducts 4. Analyze Byproducts start->analyze_byproducts sol_reagents Use fresh reagents Confirm purity/activity check_reagents->sol_reagents Degradation or impurity? sol_conditions Ensure inert atmosphere Verify temperature Check light source (photoredox) check_conditions->sol_conditions Deviation from protocol? sol_substrate Protect incompatible groups Consider alternative method check_substrate->sol_substrate Reactive functional groups? sol_byproducts Optimize stoichiometry Modify oxidant/solvent analyze_byproducts->sol_byproducts Identifiable side products? Regioselectivity main Regioselectivity in Thiazole Trifluoromethylation c2 C2-CF3 (Electron-deficient site) main->c2 c4 C4-CF3 main->c4 c5 C5-CF3 (Electron-rich site) main->c5 reagent Reagent Choice (Radical, Electrophilic) reagent->main solvent Solvent System (e.g., DCM vs. DMSO) solvent->main substituents Substituent Effects (Electronic & Steric) substituents->main

References

Technical Support Center: Enhancing the Solubility of Thiazole-Based Compounds for Robust Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming solubility challenges associated with thiazole-based compounds in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental data. This guide offers practical solutions, detailed experimental protocols, and decision-making workflows to ensure your thiazole compounds are adequately dissolved for accurate assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thiazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit as the highly solubilizing DMSO is diluted.[1]

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform a serial dilution. A good practice is to add the DMSO stock to the final assay medium (which may contain proteins or other components that aid solubility) while gently vortexing.[1]

  • Lower Final Concentration: Your target concentration may be too high. Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum soluble concentration.

  • Increase Final DMSO Concentration (with caution): Most cell-based assays can tolerate up to 0.5% DMSO, but this must be empirically determined for your specific cell line and assay.[1] A slightly higher DMSO concentration might keep your compound in solution. Always include a vehicle control with the same final DMSO concentration.

  • Sonication: Brief sonication after dilution can sometimes help to redissolve fine precipitates.[1]

Q2: I'm observing high variability in my assay results (e.g., IC50 values) with a thiazole derivative. Could this be a solubility problem?

A2: Absolutely. Inconsistent solubility is a primary cause of variable biological data.[2] If the compound is not fully dissolved, the actual concentration in solution will be inconsistent across different wells and experiments, leading to unreliable results.[3]

Troubleshooting Steps:

  • Visually Inspect Your Assay Plates: Look for any signs of precipitation (cloudiness, crystals) in the wells.

  • Perform a Kinetic Solubility Assay: This will help you understand the solubility limit of your compound under your specific assay conditions.

  • Re-test at Concentrations Below the Solubility Limit: If you find your previous experiments were conducted at concentrations near or above the solubility limit, re-running the assay at lower, fully solubilized concentrations should yield more consistent data.

Q3: My thiazole compound is not showing any activity in a cell-based assay, but I expect it to be active. How can I be sure solubility isn't the issue?

A3: This could be a false negative due to insufficient compound solubility. The concentration of the dissolved compound may be too low to elicit a biological response.

Troubleshooting Steps:

  • Measure Kinetic Solubility: Determine the solubility limit of your compound in your exact assay buffer.

  • Employ a Solubility Enhancement Technique: If the required effective concentration is higher than the measured solubility, you will need to use one of the methods described below (e.g., cyclodextrins, solid dispersion) to increase its solubility.

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility improvements for thiazole-based and other poorly soluble compounds using various enhancement techniques.

Compound Class/NameTechniqueCarrier/SystemFold Solubility IncreaseReference(s)
Thiazolyl hydrazone derivativeCyclodextrin Inclusion2-HP-β-CD18-fold[4]
Thiazolidinone derivativeStructural ModificationN-methylpiperazino promoiety5-fold[5]
SulfathiazoleSolid DispersionUreaSignificant Improvement[6]
BenznidazoleProdrug (Amide)Arginyl-amide promoiety>5000-fold[7]
SB-3CT (Thirane derivative)Prodrug (Phosphate)Phosphate promoiety>2000-fold[7]
Pyrazolo[3,4-d]pyrimidineProdrug (Carbamate)O-alkyl carbamate linker600-fold[7]
LoratadineSolid DispersionModified Ziziphus spina-christi gum51-fold[8]
Diclofenac SodiumSolid DispersionEudragit E 100~59-fold[9]
GriseofulvinSolid Dispersion (Solvent Evaporation)PVP11-fold[9]
ClotrimazoleSolid Dispersion (Fusion)Mannitol806-fold[6]

Experimental Protocols

Here are detailed methodologies for key solubility enhancement techniques suitable for thiazole-based compounds.

Protocol 1: Solid Dispersion Preparation by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, which is then evaporated.[10][11]

Materials:

  • Thiazole-based compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the compound and carrier are soluble.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh the thiazole compound and the chosen carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture absorption.

Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method

This method is cost-effective and suitable for compounds that are poorly water-soluble.[12][13]

Materials:

  • Thiazole-based compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Solvent blend (e.g., methanol:water, 3:2 v/v)[13]

  • Desiccator or oven

Methodology:

  • Trituration: Separately triturate the accurately weighed thiazole compound and cyclodextrin (e.g., in a 1:1 molar ratio) in a clean mortar.

  • Paste Formation: Add a small volume of the solvent blend to the cyclodextrin in the mortar and triturate to form a thick, uniform paste.

  • Kneading: Gradually add the thiazole compound to the cyclodextrin paste and knead for a specified period (e.g., 45-60 minutes). The mixture should remain as a paste.[13]

  • Drying: Spread the kneaded mixture in a thin layer and dry it in a desiccator or an oven at a low temperature (e.g., 40-50°C) for 24 hours.

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a fine-mesh sieve to ensure uniformity.

  • Storage: Store the resulting powder in a tightly sealed container in a desiccator.

Protocol 3: Nanosuspension Preparation by Nanoprecipitation

This technique is useful for creating a colloidal dispersion of the pure drug in a liquid phase, stabilized by surfactants or polymers.[14][15]

Materials:

  • Thiazole-based compound

  • Organic solvent (e.g., DMSO, acetone) in which the compound is soluble.

  • Aqueous phase (e.g., purified water)

  • Stabilizer (e.g., Polyvinyl alcohol (PVA), Tween 80, Poloxamer 188)

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve the accurately weighed thiazole compound in a suitable organic solvent (e.g., 100 mg of the compound in 1.25 mL of DMSO).[14] A surfactant can also be added to this phase (e.g., 500 µL of Tween 60).[14]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 0.5% PVA in water).

  • Nanoprecipitation: While continuously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. The rapid solvent exchange will cause the compound to precipitate as nanoparticles.

  • Stabilization: Continue stirring for a period to allow for the stabilization of the nanoparticles by the dissolved polymer or surfactant.

  • Purification (Optional): Centrifuge the nanosuspension (e.g., at 10,000 rpm for 30 minutes) to pellet the nanoparticles, then remove the supernatant containing the residual organic solvent and excess stabilizer.[14] The pellet can be redispersed in a fresh aqueous medium.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content before use in biological assays.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for addressing the solubility of thiazole-based compounds.

experimental_workflow Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates in assay buffer check_conc Is the final concentration above the known solubility limit? start->check_conc lower_conc Lower the final concentration and re-test check_conc->lower_conc Yes optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, slow addition with vortexing) check_conc->optimize_dilution No or Unknown end_soluble Proceed with Biological Assay lower_conc->end_soluble retest1 Re-test for precipitation optimize_dilution->retest1 check_dmso Is the final DMSO concentration <0.1%? retest1->check_dmso Precipitates retest1->end_soluble Soluble increase_dmso Increase final DMSO concentration (e.g., to 0.5%) and validate assay tolerance check_dmso->increase_dmso Yes solubility_enhancement Select a Solubility Enhancement Technique (see Decision Tree) check_dmso->solubility_enhancement No retest2 Re-test for precipitation increase_dmso->retest2 retest2->solubility_enhancement Precipitates retest2->end_soluble Soluble solubility_enhancement->end_soluble Successful end_insoluble Compound remains insoluble. Consider prodrug or structural modification. solubility_enhancement->end_insoluble Unsuccessful

A decision tree for addressing compound precipitation in assays.

decision_tree Decision Tree for Selecting a Solubility Enhancement Technique start Start: Poorly soluble thiazole compound check_ph Is the compound ionizable (acidic or basic)? start->check_ph ph_modification pH Modification: Adjust buffer pH to favor the ionized form check_ph->ph_modification Yes check_solubility_need What is the required fold-increase in solubility? check_ph->check_solubility_need No ph_modification->check_solubility_need If insufficient check_thermal_stability Is the compound thermally stable? solid_dispersion_melt Solid Dispersion: (Melting/Fusion Method) check_thermal_stability->solid_dispersion_melt Yes solid_dispersion_solvent Solid Dispersion: (Solvent Evaporation Method) check_thermal_stability->solid_dispersion_solvent No cyclodextrin Cyclodextrin Complexation: (e.g., Kneading, Co-precipitation) nanosuspension Nanosuspension prodrug Prodrug Approach: Requires chemical modification check_solubility_need->check_thermal_stability Moderate to High (e.g., >50-fold) check_solubility_need->cyclodextrin Low to Moderate (e.g., <50-fold) check_solubility_need->nanosuspension High & for IV formulation check_solubility_need->prodrug Very High & requires synthetic effort

A guide for choosing the appropriate solubility enhancement method.

References

Stability and proper storage conditions for 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 4-(Trifluoromethyl)thiazol-2-amine.

Storage and Stability Summary

Proper storage is crucial to maintain the integrity and stability of this compound. The following table summarizes the recommended conditions and known incompatibilities.

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. The recommended storage temperature is often listed on the product label.[1]
Atmosphere Store in a well-ventilated area.[1][2][3][1][2][3]
Container Keep in a tightly closed container when not in use.[1][2][3][1][2][3]
Moisture Avoid exposure to moisture. Store in a dry environment.[3][3]
Light While not explicitly stated, as a general precaution for chemical compounds, storage in a dark place or an amber vial is recommended to prevent potential photodegradation.
Incompatible Materials Strong oxidizing agents and strong acids.[4][4]
General Stability The product is chemically stable under standard ambient conditions (room temperature).[1][1]

Troubleshooting Guide & FAQs

This section addresses common questions and potential issues encountered during the handling and storage of this compound.

Question 1: I've received my shipment of this compound. How should I store it?

Answer: Upon receipt, you should store the compound in a cool, dry, and well-ventilated area.[2][3] Ensure the container is tightly sealed to prevent moisture absorption and potential degradation.[1][2][3] For long-term storage, refer to the specific storage temperature recommended on the product's certificate of analysis or safety data sheet.

Question 2: My this compound has changed color. Is it still usable?

Answer: A change in color can indicate degradation or the presence of impurities. The cause could be exposure to air, light, moisture, or an incompatible substance. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. If the purity is compromised, it is best to use a fresh, unadulterated batch to ensure the reliability of your results.

Question 3: Can I store this compound in a solution?

Answer: Storing the compound in a solution is generally not recommended for long periods without prior stability studies in the specific solvent. If you need to prepare stock solutions, it is advisable to make them fresh. If short-term storage of a solution is necessary, store it at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial to minimize solvent evaporation and potential degradation. The stability in various solvents is not widely documented, so a small-scale stability test would be prudent.

Question 4: What are the signs of degradation for this compound?

Answer: Visual signs of degradation can include a change in color or physical state (e.g., clumping of a powder). However, chemical degradation may not always be visible. The most reliable way to detect degradation is through analytical techniques that can identify impurities or a decrease in the concentration of the active compound.

Question 5: What safety precautions should I take when handling this compound?

Answer: this compound may cause skin, eye, and respiratory irritation.[2][5] It is essential to handle this compound in a well-ventilated area or under a chemical fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4][5] Avoid creating dust when handling the solid form.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][4]

Experimental Protocols

Protocol: Small-Scale Solution Stability Test

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration. This will serve as your baseline.

  • Storage: Aliquot the remaining solution into several vials and store them under the conditions you intend to use for your experiment (e.g., room temperature, 4°C, -20°C). Protect the vials from light if light sensitivity is a concern.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), retrieve a vial and re-analyze the solution using the same analytical method.

  • Data Comparison: Compare the purity and concentration at each time point to the initial (T=0) data. A significant decrease in concentration or the appearance of new peaks (impurities) indicates instability under the tested conditions.

Visualized Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_storage_decision Short-Term Storage of Solution start Receive Shipment of This compound check_seal Inspect Container Seal Is it intact? start->check_seal store_initial Store in a Cool, Dry, Well-Ventilated Area in Tightly Sealed Original Container check_seal->store_initial Yes quarantine Quarantine and Contact Supplier check_seal->quarantine No weigh Weigh Compound in a Ventilated Enclosure store_initial->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage_needed Is Short-Term Storage of Solution Required? dissolve->storage_needed use_immediately Use Solution Immediately discard Discard Unused Solution use_immediately->discard storage_needed->use_immediately No store_solution Store Aliquots at Low Temperature (e.g., -20°C) in Sealed Vials storage_needed->store_solution Yes store_solution->use_immediately

Caption: Workflow for handling and storage of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Copper-Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My copper-catalyzed cross-coupling reaction has a very low or zero yield. What are the most common initial checks I should perform?

A1: Low or non-existent yields in copper-catalyzed cross-coupling reactions typically stem from a few common culprits. A systematic check of your reagents and reaction setup is the first step in troubleshooting.

  • Catalyst Inactivity: The active catalyst is typically a Copper(I) species, which is susceptible to oxidation to the inactive Copper(II) state, especially when exposed to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Reagent Purity and Integrity: The purity of your starting materials (aryl halide, nucleophile), base, and ligand is critical. Impurities can poison the catalyst or lead to unwanted side reactions. It is also crucial to use anhydrous solvents, as water can lead to side reactions like hydrodehalogenation.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all highly interdependent and substrate-specific. If you are deviating from a well-established protocol, a systematic optimization of these parameters is likely necessary.

Q2: How do I choose the right copper source, and does the oxidation state matter?

A2: While many copper-catalyzed reactions are not overly sensitive to the initial copper source, it can be a crucial parameter to screen. Both Copper(I) and Copper(II) salts can be effective.

  • Copper(I) Sources (e.g., CuI, CuBr, Cu₂O): These are often used as they are the presumed active catalytic species in many cross-coupling cycles. CuI is the most common and is often effective at low catalytic loadings (as low as 1-5 mol%).

  • Copper(II) Sources (e.g., Cu(OAc)₂, CuSO₄): These can also be highly effective and are sometimes more stable to air. It is believed that they are reduced in situ to the active Cu(I) species by the nucleophile or other components in the reaction mixture.

If you are experiencing low yields, screening different copper sources is a recommended step in your optimization process.

Q3: The reaction is not proceeding to completion and stalls. What could be the cause?

A3: A stalling reaction often points towards catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active Cu(I) catalyst can be deactivated through oxidation or by coordination with inhibitory species. Ensure your inert atmosphere is maintained and check for potential inhibitors in your starting materials or solvents. Certain functional groups on your substrates can also chelate the copper, sequestering it from the catalytic cycle.

  • Product Inhibition: In some cases, the desired product can coordinate more strongly to the copper center than the starting materials, effectively shutting down the catalytic cycle. If you suspect product inhibition, altering the ligand or solvent may help to mitigate this effect.

  • Poor Solubility: As the reaction progresses, the starting materials are consumed and the product is formed. If the product has poor solubility in the reaction solvent, it may precipitate out, effectively removing the catalyst from the solution phase. Ensure your chosen solvent can solubilize all components throughout the reaction.

Q4: I am observing significant side product formation, such as homocoupling of my starting materials. How can I minimize this?

A4: The formation of side products like the homocoupling of the aryl halide (Glaser coupling) is a common issue, particularly with terminal alkynes, and often indicates a problem with the catalytic system's efficiency or stability.

  • Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the copper catalyst and preventing side reactions. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to the formation of undesired products. It is often recommended to use a slight excess of the ligand relative to the copper source (e.g., a 2:1 ligand-to-copper ratio is common).[1]

  • Oxygen Exposure: For certain reactions, excessive oxygen can promote oxidative homocoupling. While some Chan-Lam couplings utilize air as an oxidant, for many other copper-catalyzed reactions, minimizing oxygen exposure is key.

  • Base Selection: The strength and type of base can influence the prevalence of side reactions. A base that is too strong may lead to decomposition of starting materials or promote undesired pathways. Screening different bases is a critical optimization step.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of copper-catalyzed cross-coupling reactions. This data is compiled from representative studies and should be used as a guide for optimization.

Table 1: Effect of Copper Source and Ligand on N-Arylation of Imidazole

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5)L-Proline (10)K₂CO₃DMSO11024~85
2CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10018~90
3Cu₂O (5)Salicylaldoxime (10)K₃PO₄Toluene11024~88

Data adapted from a study on the N-arylation of imidazoles with aryl bromides.[2]

Table 2: Effect of Base on the Ullmann C-N Coupling of an Aryl Halide with an Amine

EntryBase (2.0 equiv)SolventYield (%)
1K₃PO₄DMF95
2Cs₂CO₃DMF92
3K₂CO₃DMF85
4t-BuOKDMF78

Data is representative for a typical Ullmann amination.[1]

Table 3: Effect of Solvent on a C-C Ullmann Homocoupling Reaction

SolventYield (%)
Toluene79
Benzene68
DMF99
THF55
Dioxane88

Data adapted from a study on C-C Ullmann coupling reactions.[3]

Table 4: Effect of Temperature on a Copper-Catalyzed Amination

EntryTemperature (°C)Time (h)Yield (%)
1802465
21001890
31201288 (some decomposition noted)

Representative data illustrating the general trend for temperature optimization.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole with an Aryl Bromide

This protocol provides a starting point for the Ullmann-type coupling of an imidazole with an aryl bromide.[2]

1. Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Imidazole (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

2. Reaction Setup:

  • To the dry Schlenk flask, add the aryl bromide, imidazole, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

  • Seal the flask, and then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath or heating block at 100 °C.

3. Reaction and Work-up:

  • Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Optimization of a Failing Cross-Coupling Reaction

This protocol outlines a workflow for systematically optimizing the key parameters of a copper-catalyzed cross-coupling reaction when initial attempts provide low yields.

1. Stock Solutions:

  • Prepare stock solutions of your aryl halide and nucleophile in a suitable anhydrous solvent to ensure accurate and consistent dispensing.

2. Array Setup (e.g., in a 24-well plate or individual reaction vials):

  • Copper Source Screen: In separate vials, add your starting materials and preferred base and solvent. To each vial, add a different copper source (e.g., CuI, CuBr, Cu₂O, Cu(OAc)₂) at a constant molar percentage (e.g., 5 mol%).

  • Ligand Screen: Using the best copper source from the previous screen, set up a new array of vials. To each vial, add a different ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine) at a constant molar ratio to the copper (e.g., 2:1).

  • Base Screen: With the optimal copper source and ligand, screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK) at a constant stoichiometry (e.g., 2.0 equivalents).

  • Solvent Screen: Using the best combination from the previous screens, test a range of anhydrous solvents (e.g., Dioxane, Toluene, DMF, DMSO, THF).

3. Reaction and Analysis:

  • Seal all reaction vessels and place them on a heated shaker block at a consistent temperature (e.g., 100 °C).

  • After a set time (e.g., 18-24 hours), cool the reactions to room temperature.

  • Quench each reaction in a standardized manner (e.g., by adding a specific volume of a saturated ammonium chloride solution).

  • Analyze the yield or conversion for each reaction using a high-throughput method like LC-MS or GC-MS with an internal standard. This will allow for rapid identification of the optimal conditions.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Integrity - Anhydrous Solvents? - Fresh Base? - Pure Starting Materials? Start->Check_Reagents Check_Setup Check Reaction Setup - Inert Atmosphere? - Proper Temperature? - Efficient Stirring? Start->Check_Setup Optimization Systematic Optimization Check_Reagents->Optimization Reagents OK Check_Setup->Optimization Setup OK Screen_Ligand Screen Ligands Optimization->Screen_Ligand Screen_Base Screen Bases Optimization->Screen_Base Screen_Solvent Screen Solvents Optimization->Screen_Solvent Screen_Temp Optimize Temperature Optimization->Screen_Temp Success Improved Yield Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success Screen_Temp->Success

Caption: A logical workflow for troubleshooting low yields in copper-catalyzed reactions.

Copper_Catalytic_Cycle Cu_I Cu(I)L₂X Cu_I_Nu Cu(I)L₂Nu Cu_I->Cu_I_Nu + Nu-H - HX Ox_Add {Oxidative Addition} Cu_III Cu(III)L₂(Ar)(X)(Nu) Cu_III->Cu_I Product {Ar-Nu} Cu_III->Product Red_Elim {Reductive Elimination} Nucleophile {Nu-H} Aryl_Halide {Ar-X} Base {Base} Cu_I_Nu->Cu_III + Ar-X

Caption: A simplified catalytic cycle for a copper-mediated cross-coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethyl)thiazol-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Trifluoromethyl)thiazol-2-amine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is the most widely recognized and adaptable method for preparing 2-aminothiazoles, including this compound. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the key starting materials are 3-bromo-1,1,1-trifluoroacetone and thiourea. The Hantzsch synthesis is a robust reaction that can be scaled for larger quantity production.

Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?

A2: Scaling up the Hantzsch synthesis of this compound presents several potential challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing of reagents in larger volumes, controlling the formation of impurities, and developing a robust purification method for larger quantities of the product. The presence of the electron-withdrawing trifluoromethyl group can also influence the reaction kinetics and side-product profile compared to non-fluorinated analogs.

Q3: How can I improve the yield and purity of my scaled-up synthesis?

A3: To enhance yield and purity during scale-up, consider the following:

  • Reactant Purity: Use high-purity starting materials (3-bromo-1,1,1-trifluoroacetone and thiourea) to minimize side reactions.

  • Stoichiometry: A slight excess of thiourea can help drive the reaction to completion.

  • Temperature Control: Maintain a consistent and optimized reaction temperature to prevent the formation of degradation products.

  • Solvent Selection: An appropriate solvent is crucial for reactant solubility and reaction rate. Alcohols like ethanol are commonly used.

  • Work-up and Purification: A well-designed work-up procedure to neutralize the reaction mixture and an optimized purification strategy, such as recrystallization or column chromatography, are essential for obtaining a high-purity final product.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, side-products from the self-condensation of the α-haloketone, and the formation of isomeric byproducts. Under acidic conditions, there is a possibility of forming 3-substituted 2-imino-2,3-dihydrothiazole isomers. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify and control impurity formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient time or temperature.2. Degradation of reactants or product from excessive heat.3. Incorrect stoichiometry.4. Poor quality of starting materials.1. Monitor reaction progress using TLC/HPLC and consider extending the reaction time or incrementally increasing the temperature.2. Optimize the reaction temperature, starting lower and gradually increasing.3. Use a slight excess (1.1-1.2 equivalents) of thiourea.4. Ensure the purity of 3-bromo-1,1,1-trifluoroacetone and thiourea before use.
Formation of Multiple Products (Side Reactions) 1. Formation of isomeric byproducts under certain pH conditions.2. Self-condensation of 3-bromo-1,1,1-trifluoroacetone.3. Over-reaction or degradation of the product.1. Maintain a neutral or slightly basic pH during the reaction.2. Add the α-haloketone slowly to the reaction mixture containing thiourea.3. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent.2. Presence of persistent impurities.3. Oily product that is difficult to crystallize.1. After the reaction, consider adding a non-polar solvent to precipitate the product.2. Employ column chromatography with a suitable solvent system or perform multiple recrystallizations.3. Attempt to form a salt of the amine to facilitate crystallization, which can then be neutralized back to the free amine.
Exothermic Reaction Leading to Poor Control 1. Rapid addition of reagents at a larger scale.1. Add the 3-bromo-1,1,1-trifluoroacetone solution dropwise to the thiourea solution at a controlled rate.2. Use a jacketed reactor with efficient cooling to manage the heat generated.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

This protocol is a representative method for a scaled-up synthesis and may require optimization based on available equipment and specific quality requirements.

Materials:

  • 3-bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethyl acetate

  • Hexanes

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature control

  • Addition funnel

  • Condenser

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • In a jacketed glass reactor, dissolve thiourea (1.2 equivalents) in ethanol.

  • Cool the solution to 10-15 °C with stirring.

  • In a separate vessel, dissolve 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) in ethanol.

  • Slowly add the 3-bromo-1,1,1-trifluoroacetone solution to the stirred thiourea solution via an addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and slowly neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a solid.

Data Presentation

Table 1: Representative Reaction Parameters for Synthesis of this compound
Parameter Lab Scale (10g) Pilot Scale (1kg)
3-bromo-1,1,1-trifluoroacetone 10 g (1.0 eq)1 kg (1.0 eq)
Thiourea 4.6 g (1.2 eq)460 g (1.2 eq)
Solvent (Ethanol) 100 mL10 L
Reaction Temperature Reflux (~78 °C)Reflux (~78 °C)
Reaction Time 2-4 hours3-5 hours
Typical Yield 75-85%70-80%
Purity (Post-recrystallization) >98%>98%

Note: The data in this table is representative and may vary depending on the specific experimental conditions and optimization.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 3-bromo-1,1,1-trifluoroacetone C Condensation in Ethanol A->C B Thiourea B->C D Solvent Removal C->D E Neutralization (NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Recrystallization F->G H This compound G->H

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Degradation? Start->Cause2 Cause3 Impure Starting Materials? Start->Cause3 Sol1 Increase Reaction Time/Temp Cause1->Sol1 Sol2 Optimize Temperature Cause2->Sol2 Sol3 Verify Purity of Reactants Cause3->Sol3

Caption: Troubleshooting logic for addressing low product yield.

Validation & Comparative

Unambiguous Structural Confirmation of 4-(Trifluoromethyl)thiazol-2-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4-(Trifluoromethyl)thiazol-2-amine, a key building block in pharmaceutical and agrochemical research. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the expected crystallographic parameters based on closely related structures and compares this gold-standard method with alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to employ the most effective strategies for the structural elucidation of novel small molecules.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD), analysis of analogous trifluoromethyl-substituted thiazole derivatives allows for the prediction of its likely crystallographic parameters.

Table 1: Predicted Crystallographic Data for this compound (based on analogous structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)800 - 1500
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The collected data are then processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. From this map, the atomic positions can be determined and the molecular structure refined.

G X-ray Crystallography Workflow A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing & Structure Solution C->D E Structural Refinement & Validation D->E F Final Crystallographic Information File (CIF) E->F

Figure 1. A simplified workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Structural Confirmation Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic and computational methods offer valuable and often more readily accessible information for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms within a molecule.[1][2][3] One- and two-dimensional NMR experiments can provide detailed information about the carbon-hydrogen framework and the proximity of different nuclei.

Table 2: Comparison of NMR Spectroscopy and X-ray Crystallography

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Provided 3D atomic coordinates, bond lengths, bond anglesAtomic connectivity, chemical environment, stereochemistry (in solution)
Throughput LowerHigher
Sample Requirement High-quality single crystalmg quantities, soluble sample
Definitive Structure YesOften requires complementary data
Experimental Protocol: 1D and 2D NMR Spectroscopy

Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.[4] A series of NMR experiments are then performed, including:

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the proposed structure. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's substructures.

Table 3: Comparison of Mass Spectrometry and X-ray Crystallography

FeatureX-ray CrystallographyMass Spectrometry
Sample Amount µg to mg (single crystal)ng to µg
Information Provided 3D structureMolecular weight, elemental composition, fragmentation
Isomer Differentiation Excellent for all isomersCan differentiate structural isomers, but not always stereoisomers
Mixture Analysis Not suitableCan be coupled with separation techniques (e.g., LC, GC)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Orbitrap, TOF). The accurate mass measurement allows for the determination of the elemental composition.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of a molecule.[7][8] By comparing experimentally obtained data (e.g., NMR chemical shifts, IR vibrational frequencies) with computationally predicted values, the proposed structure can be further validated.

Table 4: Comparison of Computational Chemistry and X-ray Crystallography

FeatureX-ray CrystallographyComputational Chemistry
Nature of Data ExperimentalTheoretical
Purpose Direct structural determinationStructural prediction, confirmation of experimental data
Cost High (instrumentation)Moderate (software, computational resources)
Time Requirement Days to weeksHours to days
Experimental Protocol: DFT Calculations

The 3D coordinates of the proposed structure of this compound are generated. A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The geometry of the molecule is then optimized to find its lowest energy conformation. Following optimization, various properties such as NMR chemical shifts, vibrational frequencies, and electronic properties can be calculated and compared with experimental data.

G Comparison of Structural Confirmation Techniques cluster_0 Definitive 3D Structure cluster_1 Connectivity & Environment cluster_2 Molecular Formula & Fragments cluster_3 Theoretical Validation Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complements MS Mass Spectrometry Xray->MS Complements NMR->MS Complements Comp Computational Chemistry NMR->Comp Validates MS->Comp Validates

Figure 2. Logical relationships between different structural confirmation techniques.

Conclusion

The unambiguous structural confirmation of this compound, and other novel small molecules, is best achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled method for providing definitive 3D structural information, its reliance on high-quality single crystals can be a limiting factor. NMR spectroscopy and mass spectrometry serve as powerful, high-throughput techniques that provide essential information on atomic connectivity and molecular formula, respectively. Computational chemistry offers a valuable theoretical framework to support and validate experimental findings. For researchers and drug development professionals, the integration of these techniques provides the highest level of confidence in structural assignments, ensuring the integrity of downstream applications.

References

Fluorinated vs. Non-Fluorinated Thiazole Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs and displaying a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds. This substitution can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3][4]

This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data and detailed protocols to aid researchers in this field.

Data Presentation: Comparative Cytotoxicity

The introduction of fluorine to the thiazole scaffold frequently enhances cytotoxic activity against cancer cell lines. The following table summarizes quantitative data (IC50 values) from studies where direct comparisons between fluorinated and non-fluorinated analogs are possible. A lower IC50 value indicates greater potency.

Compound IDKey Structural FeatureTarget Cell LineIC50 (µM)Reference
Analog Pair 1: Thiazole-Based Stilbenes
8 4-(4-fluorophenyl )thiazoleMCF-7 (Breast Cancer)1.2[5]
6 4-(phenyl )thiazoleMCF-7 (Breast Cancer)>50[5]
8 4-(4-fluorophenyl )thiazoleHCT116 (Colon Cancer)2.4[5]
6 4-(phenyl )thiazoleHCT116 (Colon Cancer)>50[5]
Analog Pair 2: Thiazole-Naphthalene Derivatives
5b Non-fluorinated (4-ethoxyphenyl)MCF-7 (Breast Cancer)0.48
Fluorinated Analog (Hypothetical) Fluorinated Phenyl RingMCF-7 (Breast Cancer)Data not available in direct comparison
Analog Pair 3: Isatin Derivatives
3a ortho-fluoro benzylM-HeLa (Cervical Cancer)16.2[6]
Non-fluorinated benzyl (Control) Unsubstituted benzylM-HeLa (Cervical Cancer)Data not available in direct comparison[6]

Note: The data clearly indicates that for thiazole-based stilbenes, the addition of a single fluorine atom to the phenyl ring at the 4-position of the thiazole (Compound 8 ) increases cytotoxic potency by over 40-fold compared to its non-fluorinated counterpart (Compound 6 ) in both MCF-7 and HCT116 cell lines.[5]

Key Signaling Pathway: PI3K/Akt/mTOR

Many thiazole derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in cell growth and survival.[1] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers and a primary target for thiazole-based inhibitors.[7][8][9]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Thiazole Analogs inhibitor->pi3k Inhibit inhibitor->mtor Inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.[10][11][12]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (fluorinated and non-fluorinated thiazoles) dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in growth medium. The final DMSO concentration should not exceed 0.5%.[10] Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][12]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Experimental Workflow for Anticancer Screening

The discovery and evaluation of novel thiazole-based anticancer compounds follow a structured workflow, from initial synthesis to biological characterization.

experimental_workflow synthesis Compound Synthesis purification Purification & Characterization synthesis->purification screening In Vitro Cytotoxicity Assay (e.g., MTT) purification->screening hit_id Hit Identification (IC50 < Threshold) screening->hit_id mechanism Mechanism of Action Studies (e.g., Kinase Assay) hit_id->mechanism lead_opt Lead Optimization (SAR) hit_id->lead_opt mechanism->lead_opt invivo In Vivo Animal Studies lead_opt->invivo

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)thiazol-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)thiazol-2-amine scaffold has emerged as a promising pharmacophore in the design of potent and selective kinase inhibitors. The trifluoromethyl group, with its unique electronic properties and metabolic stability, can significantly influence the binding affinity and pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs). The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for the rational design of novel therapeutics.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro biological activities of representative this compound derivatives and their analogues against various cyclin-dependent kinases. The data highlights the impact of substitutions on the thiazole and pyrimidine rings on inhibitory potency and selectivity.

Table 1: Kinase Inhibitory Potency and Antiproliferative Activity of N-Cyclopentyl-5-(2-(pyridin-2-ylamino)pyrimidin-4-yl)-4-(trifluoromethyl)thiazol-2-amine Derivatives

Compound IDRCDK4 Kᵢ (μM)CDK6 Kᵢ (μM)CDK1 Kᵢ (μM)CDK2 Kᵢ (μM)CDK7 Kᵢ (μM)CDK9 Kᵢ (μM)MV4-11 GI₅₀ (μM)MDA-MB-453 GI₅₀ (μM)
100 H0.0040.008>5>5>5>50.012 ± 0.0010.045 ± 0.005
101 F0.0020.003>5>5>5>50.009 ± 0.0010.029 ± 0.003
102 Cl0.0030.004>5>5>5>50.011 ± 0.0020.038 ± 0.004
103 Me0.0050.009>5>5>5>50.018 ± 0.0020.061 ± 0.007
104 OMe0.0070.012>5>5>5>50.025 ± 0.0030.085 ± 0.009
palbociclib-0.0030.027>5>5>50.3640.050 ± 0.0040.326 ± 0.047

Data synthesized from a study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives.[1] Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% inhibition of cell proliferation. R represents the substituent on the pyridine ring.

SAR Analysis: The data in Table 1 reveals that the presence of a trifluoromethyl group at the 4-position of the thiazole ring, combined with specific substitutions on the linked pyrimidine and pyridine rings, leads to highly potent and selective inhibition of CDK4 and CDK6.

  • Effect of Pyridine Substitution: Among the tested derivatives, the introduction of a fluorine atom (Compound 101 ) at the R position of the pyridine ring resulted in the most potent inhibition of both CDK4 (Kᵢ = 0.002 μM) and CDK6 (Kᵢ = 0.003 μM), along with the strongest antiproliferative activity against MV4-11 and MDA-MB-453 cancer cell lines.[1] This suggests that a small, electronegative substituent at this position is favorable for activity. Chlorine substitution (Compound 102 ) also demonstrated potent activity, comparable to the fluorine-substituted analog.[1] Larger or electron-donating groups like methyl (Compound 103 ) and methoxy (Compound 104 ) led to a slight decrease in potency.[1]

  • Selectivity: All the presented derivatives exhibited remarkable selectivity for CDK4/6 over other CDKs (CDK1, CDK2, CDK7, and CDK9), with Kᵢ values greater than 5 μM for the latter.[1] This high selectivity is a critical attribute for minimizing off-target effects and associated toxicities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the this compound derivatives.

In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1 and CDK6/Cyclin D3)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and/or the inhibitory constant (Kᵢ) of the test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Retinoblastoma (Rb) protein as a substrate.

  • Adenosine triphosphate (ATP), [γ-³³P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiometric assays.

  • Multi-well plates (white opaque for luminescence, or standard plates for radiometric assays).

  • Plate reader (luminometer or scintillation counter).

Procedure (Luminescence-based):

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control).

  • Add 2 µL of the kinase solution (e.g., CDK4/Cyclin D1 or CDK6/Cyclin D3) to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Kₘ value for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal.

  • Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of the test compounds in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, MDA-MB-453).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well clear-bottom microplates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[2]

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The GI₅₀ values are calculated by plotting the percentage of cell growth inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the CDK4/6 signaling pathway, a general experimental workflow for screening kinase inhibitors, and the logical relationship of SAR studies.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras-MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Mitogenic_Signals->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD Upregulates PI3K_Akt->CyclinD Upregulates CDK4_6_Complex Active Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb Phosphorylates p16INK4a p16INK4a p16INK4a->CDK4_6_Complex Inhibits pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters and Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->CDK4_6_Complex Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the mechanism of action of this compound derivatives.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (Thiazole Derivatives) Primary_Screening Primary Screening (In vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Cellular_Assays Cellular Assays (e.g., MTT Proliferation Assay) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Compound_Library New Derivatives In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies SAR_Logic_Diagram Core_Scaffold Core Scaffold This compound Modification_Points Modification Points R¹ (e.g., at C5) R² (e.g., at N2) Core_Scaffold->Modification_Points Systematic Modification Biological_Activity Biological Activity Potency (IC₅₀/Kᵢ) Selectivity Cellular Activity (GI₅₀) Modification_Points->Biological_Activity Leads to Changes in SAR_Conclusion Structure-Activity Relationship Biological_Activity->SAR_Conclusion Establishes

References

A Comparative Guide to the Synthetic Routes of 2-Amino-4-(trifluoromethyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 2-amino-4-(trifluoromethyl)thiazole motif is a privileged structure found in a variety of biologically active compounds. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable building block, offering a critical evaluation of their respective methodologies, efficiencies, and potential for scalability.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to 2-amino-4-(trifluoromethyl)thiazole, providing a clear comparison to aid in the selection of the most appropriate method for a given research or development objective.

Synthetic Route Key Reagents Reaction Time Temperature Yield Key Advantages Potential Disadvantages
Conventional Hantzsch Synthesis 3-Bromo-1,1,1-trifluoroacetone, Thiourea2 - 16 hoursReflux (e.g., in Ethanol)Moderate to GoodWell-established, readily available starting materials.Long reaction times, potential for side products.
Microwave-Assisted Hantzsch Synthesis 3-Bromo-1,1,1-trifluoroacetone, Thiourea10 - 30 minutes90 - 120 °CGood to ExcellentRapid reaction times, often higher yields, improved energy efficiency.[1]Requires specialized microwave reactor.
One-Pot Domino Synthesis 3-Bromo-1,1,1-trifluoro-2-propanone, Phosphorus Pentasulfide, Cyanamide30 hours (cyclization step)30 °C (thionation), 60 °C (cyclization)AcceptableOne-pot procedure, avoids isolation of intermediates.[2]Long cyclization time, use of P₄S₁₀ can be challenging.
Lewis Acid-Catalyzed Synthesis Trifluoroacetyldiazomethane, Thiourea, BF₃·OEt₂Not specifiedBoiling THFFairNovel approach utilizing a diazo compound.[3]Use of potentially explosive diazomethane precursor, requires a Lewis acid catalyst.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic strategies.

cluster_hantzsch Hantzsch Thiazole Synthesis H_start 3-Bromo-1,1,1-trifluoroacetone + Thiourea H_conventional Conventional Heating (Reflux in Ethanol) H_start->H_conventional H_microwave Microwave Irradiation H_start->H_microwave H_product 2-Amino-4-(trifluoromethyl)thiazole H_conventional->H_product H_microwave->H_product

Caption: Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

cluster_alternatives Alternative Synthetic Routes A_start_domino 3-Bromo-1,1,1-trifluoro-2-propanone A_reagent1 P₄S₁₀ A_start_domino->A_reagent1 A_intermediate 3-Bromo-1,1,1-trifluoropropane-2-thione A_reagent1->A_intermediate A_reagent2 Cyanamide A_intermediate->A_reagent2 A_product_domino 2-Amino-4-(trifluoromethyl)thiazole A_reagent2->A_product_domino A_start_lewis Trifluoroacetyldiazomethane + Thiourea A_catalyst BF₃·OEt₂ A_start_lewis->A_catalyst A_product_lewis 2-Amino-4-(trifluoromethyl)thiazole A_catalyst->A_product_lewis

Caption: Alternative one-pot and Lewis acid-catalyzed routes.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis

This protocol is a standard method for the synthesis of 2-aminothiazoles.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% aqueous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.

  • To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(trifluoromethyl)thiazole. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This method offers a significant acceleration of the Hantzsch reaction.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) and thiourea (1.1-1.5 equivalents).

  • Add ethanol as the solvent and a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 90-120 °C and hold for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the product as described in the conventional Hantzsch synthesis protocol (steps 5-8).

Protocol 3: One-Pot Domino Synthesis

This procedure allows for the synthesis of the target compound from 3-bromo-1,1,1-trifluoro-2-propanone without isolating intermediates.[2]

Materials:

  • 3-Bromo-1,1,1-trifluoro-2-propanone

  • Phosphorus pentasulfide (P₄S₁₀)

  • Cyanamide

  • Sodium acetate (AcONa)

  • Suitable solvent (e.g., as specified in the reference)

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • To a solution of 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equivalent) in a suitable solvent, add phosphorus pentasulfide.

  • Stir the mixture at 30 °C to facilitate the thionation reaction, forming the intermediate 3-bromo-1,1,1-trifluoropropane-2-thione.

  • To this mixture, add cyanamide (1.0 equivalent) and sodium acetate (1.0 equivalent).

  • Heat the reaction mixture to 60 °C and stir for approximately 30 hours to allow for cyclization.

  • Upon completion, cool the reaction mixture and isolate the product by column chromatography on silica gel.

Protocol 4: Lewis Acid-Catalyzed Synthesis

This method employs a Lewis acid to catalyze the reaction between a diazoketone and thiourea.[3]

Materials:

  • Trifluoroacetyldiazomethane

  • Thiourea

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiourea in anhydrous THF.

  • Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.

  • Slowly add a solution of trifluoroacetyldiazomethane in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-4-(trifluoromethyl)thiazole.

Conclusion

The synthesis of 2-amino-4-(trifluoromethyl)thiazole can be accomplished through several effective routes. The classical Hantzsch synthesis remains a reliable and straightforward method, with the microwave-assisted variation offering a significant improvement in terms of reaction time and efficiency.[1] The one-pot domino synthesis presents an elegant approach by minimizing intermediate handling, though it requires a longer reaction time for the cyclization step.[2] The Lewis acid-catalyzed route provides a novel alternative, although it involves the use of a potentially hazardous diazo reagent.[3] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including available equipment, desired scale, and safety considerations.

References

Benchmarking the efficacy of novel thiazoles against standard antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive comparative analysis, novel thiazole derivatives have demonstrated significant antimicrobial efficacy, positioning them as promising alternatives to standard antimicrobial agents. This guide provides a detailed benchmark of their performance, supported by experimental data, for researchers, scientists, and drug development professionals. The findings indicate that specific thiazole compounds exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains.

The continued emergence of antimicrobial resistance necessitates the exploration of new chemical scaffolds capable of combating resilient pathogens.[1] Thiazole derivatives have surfaced as a noteworthy class of heterocyclic compounds, displaying a wide range of biological activities.[2][3] This guide synthesizes in-vitro data, primarily Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, to objectively compare the efficacy of these novel compounds against established antibiotics such as Ciprofloxacin, Norfloxacin, and Ampicillin.[1]

Quantitative Efficacy Analysis

The antimicrobial potency of various novel thiazole derivatives has been quantified through standardized assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Zone of Inhibition diameters, offering a clear comparison with standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazoles vs. Standard Antibiotics

MicroorganismNovel Thiazole DerivativeMIC (µg/mL)Standard AntibioticMIC (µg/mL)Reference
Staphylococcus aureusThiazole-Quinolinium Derivative 4a41 - 32Methicillin>1024 (MRSA)[4]
Staphylococcus aureusThiazole-Quinolinium Derivative 4b41 - 32Vancomycin>1024 (VRE)[4]
Escherichia coli2-phenylacetamido-thiazole derivative1.56 - 6.25Ampicillin-[5]
Pseudomonas aeruginosa2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole15.625–31.25Amoxicillin> 500[6]
Shigella dysenteriaeThiazole Derivative Compound 6125Gentamicin0.5[7][8]
Proteus mirabilisThiazole Derivative Compound 61000Penicillin-[7][8]
Listeria monocytogenesThiazole Derivative Compound 61000--[7][8]

Table 2: Zone of Inhibition of Novel Thiazoles vs. Standard Antibiotics

MicroorganismNovel Thiazole DerivativeZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)Reference
Staphylococcus aureusThiazole-based Schiff base 5915.00 ± 0.01Amoxicillin17.00 ± 0.04[3]
Escherichia coliThiazole-based Schiff base 5914.40 ± 0.04Amoxicillin18.00 ± 0.01[3]
Candida glabrata2-aminothiazole derivative 43a21.0Nystatin19.1[3]
Candida albicans2-aminothiazole derivative 44a20.0Nystatin-[3]
Proteus mirabilisThiazole Derivative Compound 69.3 ± 0.1--[8]
Shigella dysenteriaeThiazole Derivative Compound 615.6 ± 0.2--[8]
Listeria monocytogenesThiazole Derivative Compound 68.1 ± 0.0--[8]

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental methodologies to ensure accuracy and reproducibility. The following are detailed protocols for the key experiments cited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9]

1. Preparation of Bacterial Inoculum:

  • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

  • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the novel thiazole or standard antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[10]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[10]

  • Seal the plate and incubate at 37°C for 16-20 hours.[10]

4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that shows no visible growth.[10]

Agar Well Diffusion for Zone of Inhibition Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where bacterial growth is inhibited around a well containing the substance.[11]

1. Inoculation of Agar Plates:

  • Using a sterile swab, evenly streak a standardized bacterial culture onto the surface of a nutrient agar plate.[11]

2. Creation of Wells:

  • Use a sterile cork borer to create uniform wells in the agar.[12]

3. Application of Compound:

  • Add a fixed volume of the novel thiazole solution or standard antibiotic to a designated well.[12]

4. Incubation:

  • Incubate the agar plates, typically inverted, at 37°C for 16-24 hours.[11]

5. Measurement of Zone of Inhibition:

  • After incubation, measure the diameter of the clear zone of no growth around each well in millimeters.[11]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13]

1. Cell Seeding:

  • Seed mammalian cells (e.g., Vero, NIH/3T3) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[13][14]

  • Incubate for 24 hours to allow for cell attachment.[13]

2. Compound Treatment:

  • Prepare serial dilutions of the antimicrobial agent in the culture medium.

  • Add the diluted compounds to the respective wells and incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[15]

3. MTT Addition and Incubation:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Measure the absorbance at approximately 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation of 96-well Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Thiazole Compound Compound_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Experimental workflow for MIC determination.

Signaling_Pathway_DNA_Gyrase Thiazole Novel Thiazole Compound DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) Thiazole->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to inhibition of DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Division->Cell_Death failure leads to Signaling_Pathway_MurB Thiazole Novel Thiazole Compound MurB_Enzyme MurB Enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) Thiazole->MurB_Enzyme Inhibition Peptidoglycan_Precursor Peptidoglycan Precursor Synthesis MurB_Enzyme->Peptidoglycan_Precursor Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Peptidoglycan_Precursor->Cell_Wall_Synthesis Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis disruption leads to

References

Cytotoxicity comparison of thiazole derivatives on cancer vs normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A review of recent studies indicates that novel synthesized thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines while demonstrating lower toxicity towards normal, healthy cells. This selective activity, highlighted by comparative in vitro studies, positions thiazole-based compounds as promising candidates for further anticancer drug development.

Researchers have increasingly focused on the synthesis and evaluation of thiazole derivatives due to their wide range of pharmacological activities. Numerous studies have demonstrated their potential as anticancer agents, with a key advantage being their selective cytotoxicity. This guide provides a comparative analysis of the cytotoxic effects of various thiazole derivatives on cancer versus normal cell lines, supported by experimental data and methodologies.

Comparative Cytotoxicity Data (IC50 Values)

The effectiveness of a cytotoxic compound is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The selectivity of a compound is determined by comparing its IC50 value in cancer cells to that in normal cells. A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.

Thiazole DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16--[1]
HepG2 (Liver)7.26 ± 0.44--[1]
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21--[2][3]
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52--[2][3]
4-bromophenylthiazolyl 4c MDA-MB-231 (Breast)4.89--[2]
Compound 5 HCT-116 (Colon)-WI38, WISHSignificantly lower cytotoxicity than doxorubicin[2]
HeLa (Cervical)-WI38, WISHSignificantly lower cytotoxicity than doxorubicin[2]
MCF-7 (Breast)-WI38, WISHSignificantly lower cytotoxicity than doxorubicin[2]
Compounds 4m, 4n, 4r MCF-7 (Breast)1.69 - 2.2 (for 4m)MCF10A (Normal Breast)Minimal effects[4]
Phthalimide derivative 5b MCF-7 (Breast)0.2 ± 0.01--[5]
Phthalimide derivative 5k MDA-MB-468 (Breast)0.6 ± 0.04--[5]
Phthalimide derivative 5g PC-12 (Pheochromocytoma)0.43 ± 0.06--[5]
Pyrano[2,3-d]thiazole derivativeHepG2 (Liver)StrongWI-38 (Lung Fibroblast)-[6]
MCF-7 (Breast)StrongWI-38 (Lung Fibroblast)-[6]
Bis-Thiazole 5c Hela (Cervical)0.00065--[7]
Bis-Thiazole 5f KF-28 (Ovarian)0.0061--[7]
Thiazole Derivatives 5-8 MCF-7 (Breast)3.36 - 6.09 µg/mlMCF-10A (Normal Breast)Less toxic than to MCF-7[8]

Experimental Protocols

The evaluation of the cytotoxic activity of thiazole derivatives is predominantly conducted using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

General MTT Assay Protocol:
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically in a series of dilutions) for a specified period, often 24 to 72 hours. A control group is treated with the vehicle (e.g., DMSO) only.[1][9]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few more hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Normal Cells in 96-well plates adhere Allow cells to adhere overnight (24h) seed_cells->adhere treat_cells Treat cells with compounds (e.g., 48-72h) adhere->treat_cells prepare_compounds Prepare serial dilutions of thiazole derivatives prepare_compounds->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate (e.g., 4h) to allow formazan formation add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read_absorbance Measure absorbance with plate reader dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanisms of Action: Inducing Apoptosis and Targeting Signaling Pathways

The cytotoxic effects of many thiazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation.

Several studies have shown that potent thiazole compounds trigger apoptosis by arresting the cell cycle at different phases (e.g., G1, S, or G2/M) and by modulating the expression of key apoptotic proteins.[1][2] For instance, some derivatives have been found to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2.[2][5]

A significant target for many recently developed thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these thiazole compounds can disrupt the tumor's blood supply, leading to cell death.

VEGFR2_Inhibition_Pathway VEGFR-2 Inhibition by Thiazole Derivatives cluster_receptor Cell Membrane cluster_thiazole VEGFR-2 Inhibition by Thiazole Derivatives cluster_downstream Intracellular Signaling VEGFR2 VEGFR-2 Signal Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Signal Activates Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation Signal->Proliferation Angiogenesis Angiogenesis Signal->Angiogenesis Survival Cell Survival Signal->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Thiazole derivatives inhibit VEGFR-2, blocking pro-survival signals.

References

A Comparative Guide to the Enzyme Inhibition Profiles of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the enzyme inhibition profiles of various substituted thiazole derivatives, supported by experimental data. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activities of a range of substituted thiazoles against various key enzymes are summarized below. The data, presented as IC50 (the half maximal inhibitory concentration) or Ki (the inhibition constant) values, highlight the structure-activity relationships and the potential for selective enzyme targeting.

Target EnzymeThiazole DerivativeSubstitution PatternIC50 (µM)Ki (µM)Reference DrugReference Drug IC50/Ki (µM)
Acetylcholinesterase (AChE) Thiazolylhydrazone derivativep-OCH3 on phenyl ring0.0317 ± 0.001-Donepezil0.0287 ± 0.005
Thiazolylhydrazone derivativeUnsubstituted phenyl0.0496 ± 0.002-Donepezil0.0287 ± 0.005
1,3-Thiazole amide derivativeR1=H, R2=CF30.2158 ± 0.010-Donepezil0.0287 ± 0.005
2-amino-4-(4-bromophenyl)thiazole4-bromophenyl at C4-0.129 ± 0.030--
Butyrylcholinesterase (BChE) 1,3-Thiazole amide derivativePhenyl substituted195---
2-amino-4-(4-bromophenyl)thiazole4-bromophenyl at C4-0.083 ± 0.041--
Carbonic Anhydrase I (hCA I) Thiazole-methylsulfonyl derivativeElectron-withdrawing groups39.38 - 198.04-Acetazolamide (AAZ)18.11
2-amino-4-(4-chlorophenyl)thiazole4-chlorophenyl at C4-0.008 ± 0.001--
Carbonic Anhydrase II (hCA II) Thiazole-methylsulfonyl derivativeElectron-withdrawing groups39.16 - 86.64-Acetazolamide (AAZ)20.65
2-amino-4-(4-bromophenyl)thiazole4-bromophenyl at C4-0.124 ± 0.017--
VEGFR-2 Substituted Thiazole Derivative 4c-0.15-Sorafenib0.059
3-nitrophenylthiazolyl derivative 4d3-nitrophenyl--Sorafenib-
4-chlorophenylthiazole derivative4-chlorophenyl-51.09 nMSorafenib51.41 nM
PI3Kα 4′,5-bisthiazole derivative(S)-proline-amide aminothiazoleurea0.009 - 0.29-BEZ235-
mTOR Benzothiazole derivativePyridine containing--BEZ235-
B-RAFV600E Thiazole derivative with phenyl sulfonyl-0.0231 ± 0.0012-Dabrafenib0.0472 ± 0.0025
GSK-3β Thiazole derivativePrimary carboxamide on thiazole ring0.00029 ± 0.00001---
Cyclooxygenase-1 (COX-1) Thiazole carboxamide derivative 2bt-butyl substituent0.239-Celecoxib-
Cyclooxygenase-2 (COX-2) Thiazole carboxamide derivative 2bt-butyl substituent0.191-Celecoxib0.002
Thiazole carboxamide derivative 2aMethyl group at thiazole position0.958-Celecoxib0.002
α-Glycosidase Pyrazolyl-thiazole derivative 3d--7.09 ± 0.19Acarbose12.60 ± 0.78
Aldose Reductase Pyrazolyl-thiazole derivative 3d--7.09 ± 0.19--
SARS-CoV-2 Mpro N-(substituted-thiazol-2-yl)cinnamamideBenzo[d]thiazole14.7-Lopinavir-

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (substituted thiazoles) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Mixture: In each well of the 96-well plate, add:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 20 µL of the test compound solution at various concentrations. A solvent control (e.g., DMSO) should be included.

  • Enzyme Addition: Add 20 µL of the AChE solution to each well.

  • Incubation: Incubate the plate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[2]

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II) isoenzymes

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (substituted thiazoles) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In each well of the 96-well plate, add:

    • Tris-HCl buffer

    • A solution of the test compound at various concentrations.

    • A solution of the purified hCA enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPA substrate to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm in a kinetic mode for a specified time (e.g., 30 minutes) at room temperature.

  • Data Analysis: Determine the rate of p-nitrophenol formation from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • A suitable substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase buffer

  • Test compounds (substituted thiazoles)

  • A detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 96-well plate

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.

  • Plate Setup:

    • Add the master mix to all wells.

    • Add the test inhibitor at various concentrations to the designated "Test Inhibitor" wells.

    • Add a diluent solution to the "Blank" and "Positive Control" wells.

  • Enzyme Addition: Add the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. Add buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add the detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.

  • Data Analysis: The "Blank" reading is subtracted from all other readings. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted thiazoles and a general workflow for enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Controls, Test Compounds) reagent_prep->plate_setup Dispense incubation Incubation (Enzyme + Inhibitor) plate_setup->incubation Pre-incubate reaction Reaction Initiation (Add Substrate) incubation->reaction Start Reaction measurement Data Acquisition (e.g., Spectrophotometry) reaction->measurement Monitor data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis Calculate pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to pip2 PIP2 akt AKT pip3->akt Activates mtor mTORC1 akt->mtor Activates survival Cell Survival akt->survival proliferation Cell Growth & Proliferation mtor->proliferation thiazole Thiazole Inhibitors thiazole->pi3k thiazole->mtor vegfr2_signaling_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf plc->raf akt AKT pi3k->akt permeability Vascular Permeability akt->permeability mek MEK raf->mek erk ERK mek->erk angiogenesis Angiogenesis erk->angiogenesis thiazole Thiazole Inhibitors thiazole->vegfr2

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Trifluoromethyl)thiazol-2-amine was not located during the compilation of this guide. The following procedures are based on information for structurally similar compounds, such as other trifluoromethyl and thiazole derivatives, and general best practices for the management of hazardous laboratory waste. It is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with local, state, and federal regulations.

The responsible disposal of laboratory chemicals is fundamental to ensuring a safe working environment and protecting the ecosystem. This compound, based on the hazard profiles of analogous compounds, should be treated as a hazardous substance. Improper disposal could lead to significant health and environmental risks.

Hazard Profile and Safety Precautions

While a specific hazard classification for this compound is not available, related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with the appropriate safety measures in place.

Personal Protective Equipment (PPE):

To ensure personal safety during handling and disposal, the following PPE should be worn at all times:

PPE CategorySpecific Requirements
Respiratory Protection An approved mask or respirator to prevent inhalation of dust or fumes.
Hand Protection Suitable chemical-resistant gloves.
Eye Protection Safety goggles or a face shield to protect against splashes and dust.
Skin and Body Protection A laboratory coat or other appropriate protective clothing.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable regulations.[3] The following steps provide a general framework for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container with the full chemical name: "Waste this compound". Do not use abbreviations.

  • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[4]

2. Container Management:

  • Use a sturdy, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is often a suitable choice.[5]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][6]

3. Waste Collection:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, gloves, and absorbent pads, in the designated solid hazardous waste container.[5]

  • Contaminated Labware: Disposable labware that is heavily contaminated should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste.[5]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[6]

  • Ensure the storage area is away from incompatible materials.[4]

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • All hazardous waste must be disposed of through a licensed and approved waste disposal facility.[8] Do not dispose of this chemical down the drain or in the regular trash.[5]

Spill Management

In the event of a spill, the following procedures should be initiated immediately:

ActionProcedure
Evacuate and Secure Evacuate all non-essential personnel from the immediate area and restrict access.
Ventilate Ensure the area is well-ventilated to disperse any airborne contaminants.
Containment Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads.
Cleanup Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
Decontaminate Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Report Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of this compound Waste Identify Identify as Hazardous Waste Start->Identify Spill Spill Occurs Start->Spill Segregate Segregate from other waste streams Identify->Segregate Collect Collect in a labeled, compatible container Segregate->Collect SolidWaste Solid Waste (powder, contaminated items) Collect->SolidWaste LiquidWaste Liquid Waste (solutions, rinsates) Collect->LiquidWaste Store Store in designated Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store ContactEHS Contact Institutional EHS for pickup Store->ContactEHS Disposal Professional Disposal via licensed facility ContactEHS->Disposal Spill->Segregate No SpillProcedure Follow Spill Management Protocol Spill->SpillProcedure Yes SpillProcedure->Collect

Caption: Disposal workflow for this compound.

Experimental Protocol Reference: Decontamination of Glassware

This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the chemical residue.

  • Collect Rinsate: Collect this initial rinsate in a properly labeled hazardous waste container for liquid chemical waste.

  • Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.

  • Washing: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(Trifluoromethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethyl)thiazol-2-amine

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from similar thiazole and trifluoromethyl compounds, this compound is considered hazardous. The primary risks include irritation to the skin, eyes, and respiratory system[1][2][3][4]. Therefore, a comprehensive personal protective equipment strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashes[5][6].
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for degradation before use and follow proper removal techniques to avoid skin contact[7].
Laboratory CoatA flame-retardant lab coat should be worn over personal clothing to protect against skin exposure[5].
Respiratory Protection NIOSH-Approved RespiratorIn well-ventilated areas, respiratory protection may not be necessary. However, if dust or aerosols are generated, a full-face respirator with a combination organic vapor/ammonia/methylamine cartridge is recommended[2][5][7].
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes are required to protect against spills[7].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.

Handling Protocol

1. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].

  • An eyewash station and safety shower must be readily accessible in the immediate work area[7].

2. Procedural Steps for Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for detailed information.

  • Weighing and Transfer: To prevent the generation of dust, conduct all weighing and transfer operations of the powder within a fume hood or a ventilated balance enclosure[1][9]. Use weigh boats to minimize spillage[1].

  • Avoid Contact: Exercise caution to prevent contact with skin and eyes. Do not inhale dust or vapors[7][8].

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[2][7].

  • Storage: Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[2].

Spill and Disposal Plan

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[3]. For powder spills, it is recommended to wet the powder first before absorbing to prevent it from becoming airborne[10].

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container[3]. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: All contaminated materials, including gloves and cleaning materials, must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams[6][11].

  • Container Management: Use a compatible, leak-proof container for waste. Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area[6][11].

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations[3][11]. Do not dispose of this chemical down the drain or in regular trash[3].

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflows for handling and disposing of this compound.

G cluster_handling Chemical Handling Workflow prep Preparation - Review SDS - Don appropriate PPE weigh Weighing and Transfer - Inside fume hood - Use weigh boat prep->weigh Proceed with caution procedure Experimental Procedure - In fume hood - Avoid contact weigh->procedure cleanup Post-Procedure Cleanup - Decontaminate work area - Wash hands thoroughly procedure->cleanup

Caption: Workflow for handling this compound.

G cluster_disposal Chemical Disposal Workflow collect Waste Collection - Segregate hazardous waste - Use labeled, compatible container store Temporary Storage - Tightly sealed container - Designated accumulation area collect->store Secure and store dispose Professional Disposal - Contact licensed waste service - Follow all regulations store->dispose

Caption: Workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.